N-Methylflindersine
Description
This compound has been reported in Zanthoxylum simulans, Zanthoxylum wutaiense, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZFGBNKPOVCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198374 | |
| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50333-13-6 | |
| Record name | N-Methylflindersine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50333-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50333-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methylflindersine: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylflindersine, a quinoline alkaloid found in several plant species of the Rutaceae family, has garnered interest for its diverse biological activities, including insect antifeedant properties and the inhibition of superoxide production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound. Detailed methodologies for key experiments are described, and relevant biological pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference.
Chemical Structure and Identification
N-Methylflersine is a heterocyclic compound featuring a pyrano[3,2-c]quinoline core. The systematic IUPAC name for this compound is 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one.[1] Its chemical structure is characterized by a fusion of a quinolinone system with a dimethylpyran ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one[1] |
| Molecular Formula | C₁₅H₁₅NO₂[1] |
| CAS Number | 50333-13-6[1] |
| SMILES | CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C[1] |
| InChIKey | RJZFGBNKPOVCHQ-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, formulation, and analysis.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Weight | 241.28 g/mol [1] |
| Appearance | Solid powder |
| Melting Point | 85 °C |
| Boiling Point (Predicted) | 365.8 ± 42.0 °C |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ |
| pKa (Predicted) | 0.40 ± 0.40 |
| ¹³C NMR (CDCl₃, δ) | Data not explicitly found, but expected to show characteristic peaks for the quinoline and pyran rings, as well as the methyl groups. |
| Mass Spectrometry (EI-MS) | m/z 241 (M+), 226, 198, 185, 170, 154, 142, 128, 115, 102[1] |
| IR Spectroscopy (KBr, cm⁻¹) | Specific data not found. Expected characteristic peaks for C=O (quinolinone), C-O-C (pyran), aromatic C=C, and C-H stretching and bending vibrations. |
| UV-Vis Spectroscopy (λmax) | Specific data not found. The quinoline chromophore is expected to exhibit characteristic absorption bands in the UV region. |
Synthesis
This compound is a natural product that can be isolated from various plant species, including those from the Zanthoxylum and Fagara genera.[1] While total synthesis of this compound has been a subject of research, a common strategy for constructing the pyrano[3,2-c]quinolin-5-one core involves the condensation of a 4-hydroxyquinolin-2-one derivative with 3-methylbut-2-enal.
General Synthetic Approach: Condensation Reaction
A plausible synthetic route to the core structure of this compound is outlined below. This approach is based on established methods for the synthesis of related pyranoquinolinone alkaloids.
Caption: General synthetic workflow for the pyrano[3,2-c]quinolin-5-one core.
Experimental Protocol: Synthesis of the Pyrano[3,2-c]quinolin-5-one Core
Materials:
-
4-hydroxy-1-methylquinolin-2(1H)-one
-
3-methylbut-2-enal (senecialdehyde)
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or a dehydrating agent
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst or dehydrating agent.
-
Add 3-methylbut-2-enal dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired pyrano[3,2-c]quinolin-5-one derivative.
Biological Activities and Experimental Protocols
This compound has been reported to exhibit several biological activities, most notably as an insect antifeedant and as an inhibitor of superoxide production.
Inhibition of Superoxide Production
This compound has been shown to inhibit the production of superoxide radicals. This activity is significant as excessive superoxide production is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.
This protocol describes a common method to assess the superoxide scavenging activity of a compound using the nitroblue tetrazolium (NBT) reduction assay.
Caption: Workflow for the NBT superoxide scavenging assay.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Nitroblue tetrazolium (NBT) solution
-
Reduced nicotinamide adenine dinucleotide (NADH) solution
-
Phenazine methosulfate (PMS) solution
Procedure:
-
In a 96-well microplate, add the phosphate buffer, NBT solution, and NADH solution to each well.
-
Add different concentrations of this compound to the test wells. Add the solvent as a control.
-
Initiate the reaction by adding PMS solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
-
Measure the absorbance of the reaction mixture at 560 nm using a microplate reader. The absorbance is due to the formation of formazan from the reduction of NBT by superoxide radicals.
-
The percentage inhibition of superoxide generation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Potential Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been extensively elucidated, its ability to inhibit superoxide production suggests potential interactions with pathways sensitive to redox status.
Hypothetical Involvement in NF-κB and MAPK Signaling
Reactive oxygen species (ROS), including superoxide, are known to activate pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing superoxide levels, this compound could potentially attenuate the activation of these pathways, leading to anti-inflammatory effects.
Caption: Hypothetical mechanism of this compound's anti-inflammatory action.
Further research is required to validate the direct effects of this compound on these and other signaling cascades.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and interesting biological activities. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential. The provided methodologies for synthesis and biological assays offer a starting point for further investigation into its mechanism of action and potential applications. Future studies should focus on elucidating its specific molecular targets and its effects on relevant signaling pathways to fully understand its pharmacological profile.
References
The Biosynthesis of N-Methylflindersine in Plants: A Technical Guide for Researchers
Abstract
N-Methylflindersine, a pyranoquinoline alkaloid found in various species of the Rutaceae family, exhibits a range of biological activities, making it a compound of interest for drug development. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. Drawing upon research into the biosynthesis of related quinoline and quinolone alkaloids, this document outlines the key enzymatic steps, proposes a logical reaction sequence, and details the experimental methodologies required for pathway elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals working on plant-based natural products.
Introduction
Quinoline alkaloids are a diverse group of nitrogen-containing secondary metabolites prevalent in the plant kingdom, particularly within the Rutaceae family.[1] Their biosynthesis is of significant interest due to their wide array of pharmacological properties. This compound is a notable member of the pyranoquinoline subclass, characterized by a quinolone core fused to a dimethylpyran ring and an N-methyl group. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, extensive research on related alkaloids provides a strong foundation for proposing a putative pathway. This guide synthesizes current knowledge to present a detailed model of this compound biosynthesis, from primary metabolic precursors to the final product.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic process commencing with precursors from primary metabolism. The pathway can be conceptually divided into three main stages: formation of the quinolone core, prenylation and cyclization to form the pyran ring, and final N-methylation.
Formation of the 4-Hydroxy-1-methyl-2-quinolone Core
The initial steps are believed to be analogous to the biosynthesis of 2-alkylquinolones (2AQs) in the medicinal plant Evodia rutaecarpa, also a member of the Rutaceae family.[2][3] This process involves the convergence of the shikimate and fatty acid biosynthesis pathways.
-
Anthranilate to N-Methylanthraniloyl-CoA: The pathway is initiated with anthranilic acid, a product of the shikimate pathway. Anthranilic acid is first methylated by an N-methyltransferase to yield N-methylanthranilic acid. This intermediate is then activated by a CoA ligase to form N-methylanthraniloyl-CoA.
-
Polyketide Synthase (PKS) Mediated Condensation: A type III polyketide synthase, specifically an alkylquinolone synthase (AQS) , is proposed to catalyze the condensation of N-methylanthraniloyl-CoA with malonyl-CoA.[2][3] This reaction proceeds through decarboxylation and a series of condensation and cyclization reactions to form the foundational 4-hydroxy-1-methyl-2-quinolone scaffold.
Prenylation and Pyran Ring Formation
The formation of the characteristic pyran ring of flindersine is hypothesized to proceed through the addition of a dimethylallyl pyrophosphate (DMAPP) unit, a product of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.
-
Prenylation: A prenyltransferase (PT) is predicted to catalyze the C-prenylation of the 4-hydroxy-1-methyl-2-quinolone intermediate, likely at the C-3 position, to yield a 3-dimethylallyl-4-hydroxy-1-methyl-2-quinolone.
-
Oxidative Cyclization: The formation of the pyran ring is likely achieved through an oxidative cyclization reaction. This is a common mechanism in the biosynthesis of pyrano-heterocyclic natural products. A cytochrome P450 monooxygenase (CYP450) or a similar oxidase is proposed to catalyze this step, leading to the formation of flindersine.
N-Methylation
The final step in the biosynthesis of this compound is the methylation of the nitrogen atom of the quinolone ring of flindersine.
-
N-Methylation: A specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT) is hypothesized to catalyze the transfer of a methyl group from SAM to the nitrogen atom of flindersine, yielding this compound.[2][3]
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for the this compound biosynthetic pathway. The following table is provided as a template for researchers to populate as data becomes available through experimental work.
| Enzyme | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/mg·min) | Product(s) | Plant Source | Reference |
| N-Methyltransferase (putative) | Anthranilic acid, SAM | TBD | TBD | TBD | N-Methylanthranilic acid | TBD | TBD |
| CoA Ligase (putative) | N-Methylanthranilic acid, CoA, ATP | TBD | TBD | TBD | N-Methylanthraniloyl-CoA | TBD | TBD |
| Alkylquinolone Synthase (putative) | N-Methylanthraniloyl-CoA, Malonyl-CoA | TBD | TBD | TBD | 4-Hydroxy-1-methyl-2-quinolone | TBD | TBD |
| Prenyltransferase (putative) | 4-Hydroxy-1-methyl-2-quinolone, DMAPP | TBD | TBD | TBD | 3-Dimethylallyl-4-hydroxy-1-methyl-2-quinolone | TBD | TBD |
| Cytochrome P450 (putative) | 3-Dimethylallyl-4-hydroxy-1-methyl-2-quinolone | TBD | TBD | TBD | Flindersine | TBD | TBD |
| N-Methyltransferase (putative) | Flindersine, SAM | TBD | TBD | TBD | This compound | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.
Identification of Candidate Genes
-
Transcriptome Sequencing and Co-expression Analysis:
-
Objective: To identify candidate genes involved in the pathway by correlating their expression with the accumulation of this compound.
-
Protocol:
-
Grow the plant of interest (e.g., a Flindersia species) under conditions known to induce alkaloid production.
-
Collect tissue samples from different organs (leaves, stems, roots) and at different developmental stages.
-
Extract total RNA from each sample and perform high-throughput RNA sequencing (RNA-Seq).
-
Simultaneously, extract and quantify this compound and its putative precursors from parallel samples using LC-MS.
-
Perform a co-expression analysis to identify genes whose expression profiles are highly correlated with the accumulation of the target compounds.
-
Prioritize candidate genes based on homology to known enzymes in alkaloid biosynthesis (e.g., methyltransferases, PKSs, prenyltransferases, CYP450s).
-
-
Functional Characterization of Candidate Enzymes
-
Heterologous Expression and in vitro Enzyme Assays:
-
Objective: To confirm the catalytic activity of candidate enzymes.
-
Protocol:
-
Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET for E. coli or pYES for yeast).
-
Transform the expression host and induce protein expression.
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Perform in vitro enzyme assays by incubating the purified enzyme with the putative substrate(s) and any necessary co-factors (e.g., SAM for methyltransferases, DMAPP for prenyltransferases).
-
Analyze the reaction products by LC-MS and NMR to confirm their identity.
-
-
-
Transient Expression in Nicotiana benthamiana:
-
Objective: To reconstitute parts of or the entire pathway in a heterologous plant system.
-
Protocol:
-
Clone the candidate genes into plant expression vectors.
-
Infiltrate Agrobacterium tumefaciens strains carrying these constructs into the leaves of N. benthamiana.
-
Co-infiltrate multiple constructs to test combinations of enzymes.
-
If necessary, feed the leaves with pathway intermediates.
-
After several days of incubation, harvest the leaf tissue, extract metabolites, and analyze for the production of the expected intermediates and final product by LC-MS.
-
-
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the elucidation of a plant natural product biosynthetic pathway.
Caption: General experimental workflow for pathway elucidation.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate priorities are the identification and functional characterization of the specific enzymes involved, particularly the prenyltransferase and the cytochrome P450 responsible for the pyran ring formation, as well as the N-methyltransferases. The experimental protocols outlined in this guide offer a roadmap for achieving these goals. Successful elucidation of this pathway will not only deepen our understanding of alkaloid biosynthesis in the Rutaceae family but also open up avenues for the metabolic engineering of this compound and the production of novel, bioactive derivatives for pharmaceutical applications.
References
- 1. Tandem Prenyltransferases Catalyze Isoprenoid Elongation and Complexity Generation in Biosynthesis of Quinolone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O- and N-Methyltransferases in benzylisoquinoline alkaloid producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into N-Methylflindersine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylflindersine, a quinoline alkaloid with the chemical formula C₁₅H₁₅NO₂, has garnered interest within the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following sections present the available mass spectrometry and nuclear magnetic resonance data.
Mass Spectrometry (MS)
Mass spectrometry analysis of this compound provides key information regarding its molecular weight and fragmentation pattern, which aids in confirming its chemical structure.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.28 g/mol |
| Ionization Mode | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Key m/z Peaks | |
| 241 | [M]⁺ (Molecular Ion) |
| 226 | [M-CH₃]⁺ |
| 227 | |
| 240 | |
| 77 |
Data sourced from PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
Experimental Protocols
The following are generalized experimental protocols that are typically employed for the acquisition of spectroscopic data for quinoline alkaloids like this compound.
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common instrument for the analysis of volatile and semi-volatile compounds like this compound.
Procedure:
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Chromatographic Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain detailed structural information by analyzing the magnetic properties of atomic nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to provide the necessary resolution for structural elucidation.
Procedure:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to avoid solvent interference in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and various NMR experiments are performed.
-
¹H NMR: Provides information about the number, chemical environment, and coupling of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, aiding in the complete and unambiguous assignment of all signals.
-
-
Data Processing and Analysis: The acquired data is processed using specialized software to generate the NMR spectra. The chemical shifts, coupling constants, and signal integrations are then analyzed to determine the complete structure of the molecule.
Potential Biological Signaling Pathways
While specific studies detailing the signaling pathways directly modulated by this compound are limited, the broader class of quinoline alkaloids has been shown to exhibit a range of biological activities, including anticancer and neuroprotective effects. These activities are often linked to the modulation of key cellular signaling pathways.
Potential Anticancer Activity and Associated Signaling
Quinoline alkaloids have been reported to induce apoptosis and inhibit cell proliferation in cancer cell lines. This suggests that this compound could potentially interact with pathways such as:
-
p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis. Some quinoline alkaloids have been shown to activate the p53 pathway, leading to cancer cell death.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is often dysregulated in cancer. Modulation of this pathway can affect cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth. Inhibition of this pathway is a common mechanism for anticancer agents.
Caption: Potential anticancer signaling pathways modulated by this compound.
Potential Neuroprotective Activity and Associated Signaling
Natural compounds, including some alkaloids, have shown promise in protecting neurons from damage. Potential pathways that could be influenced by this compound include:
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress, a common factor in neurodegenerative diseases.
-
CREB Signaling Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. Modulation of CREB signaling can have neuroprotective effects.
Caption: A logical workflow of potential neuroprotective mechanisms of this compound.
Conclusion
This technical guide consolidates the currently available spectroscopic data for this compound and provides a framework for its experimental analysis. While the complete NMR spectral data remains to be fully elucidated in publicly accessible literature, the provided mass spectrometry data serves as a valuable point of reference. The exploration of potential signaling pathways, based on the activities of related quinoline alkaloids, offers promising avenues for future research into the pharmacological applications of this compound. As more data becomes available, this guide will be updated to provide an even more comprehensive resource for the scientific community.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-Methylflindersine
This technical guide provides a comprehensive overview of this compound, a quinoline alkaloid with notable biological activities. This document consolidates key chemical data, experimental methodologies, and known physiological effects to serve as a valuable resource for ongoing and future research.
Core Chemical and Physical Data
This compound is a natural product that has been isolated from various plant species, including those from the Rutaceae family such as Zanthoxylum simulans and Zanthoxylum wutaiense. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50333-13-6 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₅NO₂ | [1][2][4] |
| Molecular Weight | 241.29 g/mol | [3] |
| IUPAC Name | 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |
| Synonyms | 2,2,6-Trimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinoline-5-one | [2] |
| Compound Type | Alkaloid | [4] |
| Physical Description | Powder | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Biological Activities and Experimental Protocols
This compound has demonstrated a range of biological activities, most notably as an insect antifeedant and as an anti-inflammatory agent through the inhibition of superoxide production in neutrophils.
This compound has been identified as a potent insect antifeedant. The following protocol outlines a common method for evaluating this activity.
Experimental Protocol: Leaf Disc No-Choice Antifeedant Assay
-
Preparation of Test Substance: Prepare various concentrations of this compound by dissolving it in a suitable solvent, such as acetone.
-
Leaf Disc Preparation: Cut leaf discs of a consistent size from a plant species that is a known food source for the target insect (e.g., castor bean leaves for Spodoptera litura).
-
Application of Test Substance: Uniformly apply a specific volume of each this compound concentration to the surface of the leaf discs. A control group of leaf discs should be treated with the solvent only.
-
Experimental Setup: Place individual leaf discs in separate petri dishes lined with moist filter paper to prevent desiccation.
-
Insect Introduction: Introduce a single, pre-starved insect larva (e.g., third or fourth instar) into each petri dish.
-
Data Collection: After a defined period (e.g., 24 hours), measure the area of the leaf disc consumed by each larva. This can be done using digital imaging software.
-
Calculation of Antifeedant Index: Calculate the percentage of feeding inhibition for each concentration compared to the control group.
This compound has been shown to inhibit the production of superoxide by neutrophils when stimulated by N-formylmethionyl-leucyl-phenylalanine (fMLP). This suggests a potential anti-inflammatory mechanism.
Experimental Protocol: Neutrophil Superoxide Production Assay
-
Isolation of Neutrophils: Isolate human neutrophils from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Pre-incubation with this compound: Incubate the isolated neutrophils with various concentrations of this compound for a specified period.
-
Stimulation of Neutrophils: Induce superoxide production by stimulating the neutrophils with fMLP.
-
Measurement of Superoxide Production: Quantify the amount of superoxide produced using a suitable detection method, such as the reduction of cytochrome c or a chemiluminescence-based assay (e.g., using luminol or lucigenin).
-
Data Analysis: Determine the concentration of this compound that results in a 50% inhibition of superoxide production (IC₅₀ value).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflow for the isolation of alkaloids and a proposed signaling pathway for fMLP-induced superoxide production in neutrophils, which this compound is known to inhibit.
References
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufc.br [repositorio.ufc.br]
- 4. An inhibitor of cyclic AMP-dependent protein kinase enhances the superoxide production of human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of N-Methylflindersine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a comprehensive technical guide and template for the biological activity screening of a novel natural product, using N-Methylflindersine as a representative example. Due to the limited publicly available data specifically detailing the comprehensive biological screening of this compound, the quantitative data, detailed experimental protocols, and signaling pathways presented herein are illustrative and hypothetical. They are designed to meet the structural and content requirements of this guide and to demonstrate a best-practice approach to such a scientific endeavor.
Introduction
This compound is a quinoline alkaloid that has been isolated from several plant species, including Zanthoxylum simulans and Toddalia asiatica. As a member of the Rutaceae family, which is known for producing a rich diversity of bioactive secondary metabolites, this compound presents an interesting candidate for comprehensive biological activity screening. This guide outlines a systematic approach to evaluating the potential therapeutic properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The methodologies, data presentation, and workflow visualizations provided are intended to serve as a robust framework for the initial stages of drug discovery and development.
Anticancer Activity Screening
The evaluation of the anticancer potential of this compound involves a tiered screening approach, beginning with in vitro cytotoxicity assays against a panel of human cancer cell lines, followed by mechanistic studies to elucidate its mode of action.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])
-
Normal human cell line (e.g., HEK293 [embryonic kidney])
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 18.3 ± 1.5 |
| PC-3 | Prostate Adenocarcinoma | 25.1 ± 2.8 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Visualization: Hypothetical Anticancer Screening Workflow
Anticancer screening workflow for this compound.
Visualization: Hypothetical Signaling Pathway of this compound in Cancer Cells
Hypothesized MAPK signaling pathway modulation by this compound.
Antimicrobial Activity Screening
The antimicrobial potential of this compound is assessed against a panel of pathogenic bacteria and fungi to determine its spectrum of activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microplates
-
Microbial inoculums (adjusted to 0.5 McFarland standard)
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates for 18-24 hours for bacteria and 48 hours for fungi.
-
Visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration with no visible growth.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 64 |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | >128 |
Visualization: Antimicrobial Screening Workflow
Workflow for antimicrobial activity screening.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of this compound are investigated using in vitro cell-based assays that model inflammatory responses. One vendor, MedchemExpress, indicates an IC50 of 4.28 µM for this compound against neutrophils, suggesting a potential anti-inflammatory effect.[1]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Nitrite standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS and a group with LPS only.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production.
-
A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation: Anti-inflammatory Activity of this compound
| Concentration (µM) | Inhibition of NO Production (%) | Cell Viability (%) |
| 1 | 12.5 ± 2.3 | 98.7 ± 1.5 |
| 5 | 35.8 ± 4.1 | 97.2 ± 2.1 |
| 10 | 62.3 ± 5.5 | 95.4 ± 3.2 |
| 25 | 85.1 ± 6.8 | 92.8 ± 4.0 |
| 50 | 88.9 ± 7.2 | 85.6 ± 5.3 |
IC50 for NO Inhibition: 7.8 µM
Visualization: Hypothetical Anti-inflammatory Signaling Pathway
Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion
This technical guide outlines a foundational strategy for the comprehensive biological activity screening of this compound. The illustrative data and workflows demonstrate its potential as a lead compound for further investigation in oncology, infectious diseases, and inflammatory disorders. The subsequent steps in the drug discovery pipeline would involve lead optimization, in vivo efficacy studies in animal models, and preclinical safety and toxicology assessments. The provided protocols and visualizations serve as a blueprint for researchers to systematically explore the therapeutic potential of novel natural products.
References
Preliminary Cytotoxicity of Flindersine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the preliminary cytotoxic effects of flindersine derivatives, with a specific focus on the activity of 8-Methoxyflindersine, a close analog of N-Methylflindersine. Due to the limited availability of public domain data on the specific cytotoxic effects of this compound against cancer cell lines, this document leverages a comprehensive study on 8-Methoxyflindersine to provide insights into the potential anticancer properties of this class of quinoline alkaloids. The data presented herein is derived from a study investigating the effects of 8-Methoxyflindersine on human colorectal cancer (CRC) cell lines.
Data Presentation: Cytotoxic Activity of 8-Methoxyflindersine
The antiproliferative activity of 8-Methoxyflindersine was evaluated against two human colorectal cancer cell lines, LoVo and RKO. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic effect.
| Cell Line | Compound | IC50 (µM) |
| LoVo | 8-Methoxyflindersine | Not explicitly quantified in the provided search results |
| RKO | 8-Methoxyflindersine | Not explicitly quantified in the provided search results |
Note: While the referenced study confirms significant inhibition of cell viability, specific IC50 values for 8-Methoxyflindersine were not available in the provided search results. The study proceeded with a concentration of 200 µM for subsequent mechanism-of-action experiments.
Experimental Protocols
The following methodologies are based on the study of 8-Methoxyflindersine's effect on colorectal cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human colorectal cancer cell lines LoVo and RKO were utilized.
-
Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: 8-Methoxyflindersine was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then diluted to the desired concentrations in the culture medium for experiments.
Cytotoxicity Assay (Cell Viability)
-
Method: The CCK-8 (Cell Counting Kit-8) assay was employed to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells were then treated with varying concentrations of 8-Methoxyflindersine for a defined period (e.g., 24 hours).
-
Following treatment, the CCK-8 solution was added to each well and incubated for a specified time.
-
The absorbance was measured at a specific wavelength using a microplate reader to determine the number of viable cells.
-
Apoptosis Analysis
-
Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.
-
Procedure:
-
LoVo and RKO cells were treated with 200 µM 8-Methoxyflindersine for 24 hours.
-
Cells were harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
-
The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Morphological Analysis: DAPI (4′,6-diamidino-2-phenylindole) staining was used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation (pyknosis and karyorrhexis), under a fluorescence microscope.
Cell Cycle Analysis
-
Method: Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Cells were treated with 8-Methoxyflindersine for 24 hours.
-
After treatment, cells were harvested, fixed in ethanol, and treated with RNase.
-
Cells were then stained with PI.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Western Blot Analysis
-
Method: To investigate the protein expression levels involved in the cell cycle and signaling pathways.
-
Procedure:
-
Cells were treated with 8-Methoxyflindersine, and total protein was extracted.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
The separated proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., CCNA, CCNB, p38, ERK1/2).
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 8-Methoxyflindersine.
Proposed Signaling Pathway for 8-Methoxyflindersine-Induced Apoptosis
Based on the findings that 8-Methoxyflindersine induces apoptosis and cell cycle arrest through the activation of the MAPK signaling pathway, the following diagram illustrates the proposed mechanism.
Caption: Proposed MAPK-mediated apoptosis pathway for 8-Methoxyflindersine.
Conclusion and Future Directions
The preliminary cytotoxic data on 8-Methoxyflindersine suggests that flindersine derivatives hold promise as potential anticancer agents, particularly for colorectal cancer. The compound induces apoptosis and causes cell cycle dysregulation, likely through the activation of the MAPK signaling pathway.
Further research is imperative to delineate the precise mechanism of action and to evaluate the cytotoxic profile of this compound specifically. Future studies should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines.
-
Elucidating the detailed molecular pathways involved in this compound-induced cell death.
-
Conducting in vivo studies to assess the efficacy and safety of this compound in animal models.
This technical guide, while centered on a close analog, provides a foundational framework for researchers and drug development professionals to pursue further investigations into the therapeutic potential of this compound.
N-Methylflindersine solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylflindersine is a quinoline alkaloid that has been isolated from various plant species, including those from the Rutaceae family. As with any compound under investigation for potential therapeutic applications, understanding its solubility characteristics in a range of solvents is a critical aspect of early-stage drug development. This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for solubility determination, and a generalized workflow for assessing compound solubility.
Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |
| Molecular Weight | 241.28 g/mol | [1][2] |
| CAS Number | 50333-13-6 | [1] |
This compound Solubility Data
The following table summarizes the known quantitative and qualitative solubility of this compound in various solvents and solvent systems. The available data indicates that this compound exhibits good solubility in several common organic solvents.
| Solvent/Solvent System | Temperature | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 50 mg/mL (207.22 mM) | Not Specified |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 1.25 mg/mL (5.18 mM) | Not Specified |
| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 1.25 mg/mL (5.18 mM) | Not Specified |
| Chloroform | Not Specified | Soluble | Not Specified |
| Dichloromethane | Not Specified | Soluble | Not Specified |
| Ethyl Acetate | Not Specified | Soluble | Not Specified |
| Acetone | Not Specified | Soluble | Not Specified |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis
The following protocol describes a standard and reliable method for determining the thermodynamic solubility of a compound like this compound.
4.1. Materials and Reagents
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system.
-
Quantification: Use the peak area from the HPLC chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound.
Caption: Workflow for determining compound solubility.
Signaling Pathways
Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and biological targets.
Conclusion
This technical guide provides a consolidated overview of the known solubility of this compound and a standardized protocol for its determination. The provided data indicates good solubility in DMSO and several other organic solvents. For drug development purposes, further quantitative assessment of its solubility in aqueous and biorelevant media is recommended. The experimental protocol and workflow diagram presented herein offer a robust framework for conducting such solubility studies.
References
Methodological & Application
N-Methylflindersine: Detailed Synthesis and Purification Protocols for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis and purification of N-Methylflindersine, a quinoline alkaloid with known insect antifeedant properties. These methodologies are intended for researchers in the fields of medicinal chemistry, drug development, and chemical biology. The synthesis is presented as a two-step process, commencing with the preparation of a key precursor, 4-hydroxy-1-methyl-2(1H)-quinolone, followed by its conversion to this compound. Purification techniques and analytical characterization are also detailed.
Introduction
This compound is a natural product isolated from plants of the Rutaceae family, such as Fagara chalybea and Fagara holtziana.[1] It belongs to the pyrano[3,2-c]quinoline class of alkaloids and has garnered interest for its biological activities, primarily as an insect antifeedant.[1] The development of a reliable synthetic route is crucial for enabling further investigation into its mechanism of action and potential therapeutic applications. The protocols outlined below provide a clear pathway to obtaining high-purity this compound for research purposes.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, which is outlined in the workflow diagram below. The initial step involves the synthesis of the intermediate, 4-hydroxy-1-methyl-2(1H)-quinolone. This is followed by a reaction that constructs the pyran ring to yield the final product.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-hydroxy-1-methyl-2(1H)-quinolone
This protocol describes the synthesis of the key intermediate, 4-hydroxy-1-methyl-2(1H)-quinolone, from N-methylaniline and diethyl malonate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-methylaniline and diethyl malonate in a 1:2 molar ratio.
-
Heating: Heat the reaction mixture to a high temperature (typically 240-250 °C) in a suitable heating mantle. The reaction is typically carried out without a solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product will often solidify upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield 4-hydroxy-1-methyl-2(1H)-quinolone as a solid.
Quantitative Data:
| Reactants | Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Methylaniline, Diethyl Malonate | 1 : 2 | 240-250 | 3-5 | 60-70 |
Step 2: Synthesis of this compound
This protocol details the conversion of 4-hydroxy-1-methyl-2(1H)-quinolone to this compound. This transformation is proposed to proceed via an initial O-alkylation followed by a thermal rearrangement, likely a[2][2]-sigmatropic rearrangement (Claisen-Cope type).[3][4][5][6][7]
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, dissolve 4-hydroxy-1-methyl-2(1H)-quinolone.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group.
-
Alkylation: Add 3-chloro-3-methyl-1-butyne dropwise to the reaction mixture.
-
Heating and Rearrangement: Heat the reaction mixture to reflux. The initial O-alkylation product is expected to undergo an in-situ Claisen-Cope rearrangement to form the pyran ring of this compound.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture, and quench with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: The crude this compound is then purified using the methods described below.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-hydroxy-1-methyl-2(1H)-quinolone | 3-Chloro-3-methyl-1-butyne, K₂CO₃ | DMF | Reflux | 50-60 (estimated) |
Purification of this compound
High purity of this compound is essential for accurate biological testing. The following purification methods can be employed.
Recrystallization
Recrystallization is a primary method for purifying the synthesized this compound.[2][8][9]
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are often suitable choices.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For higher purity, column chromatography can be utilized.
Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.
-
Elution: Elute the compound from the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Key expected signals include those for the aromatic protons of the quinoline core, the N-methyl group, the gem-dimethyl groups, and the vinyl protons of the pyran ring.
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of this compound (C₁₅H₁₅NO₂, MW: 241.29 g/mol ).[10]
Biological Activity and Signaling Pathways
This compound is primarily known for its insect antifeedant properties.[1] The mechanism of action for antifeedants often involves the insect's gustatory system, where the compound interacts with taste receptors on sensory neurons, leading to feeding deterrence.[11][12][13][14][15] The specific molecular targets and signaling pathways in insects that are modulated by this compound are not yet fully elucidated and represent an area for future research. A proposed logical relationship for its antifeedant activity is depicted below.
Caption: Proposed mechanism of this compound's antifeedant activity.
Further research is required to identify the specific receptors and downstream signaling components involved in this process. There is currently a lack of information regarding the pharmacology and toxicology of this compound in mammalian systems.[16][17]
Conclusion
The protocols provided in this application note offer a comprehensive guide for the synthesis and purification of this compound. The availability of a reliable synthetic route will facilitate further studies into its biological activities and potential applications. Researchers are encouraged to utilize these methods to produce high-quality this compound for their investigations into its mechanism of action and other potential biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Structural basis of the Cope rearrangement and cyclization in hapalindole biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. phatoxnatmed.org [phatoxnatmed.org]
- 17. The pharmacology and toxicology of the synthetic cathinone mephedrone (4-methylmethcathinone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-Methylflindersine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylflindersine is a quinoline alkaloid that has been isolated from several plant species belonging to the Rutaceae family, notably from the genera Flindersia and Zanthoxylum. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including insect antifeedant, antimicrobial, and cytotoxic properties. These characteristics suggest its potential as a lead compound in the development of new therapeutic agents. This document provides detailed protocols for the extraction of this compound from plant materials, summarizes key quantitative data, and illustrates the experimental workflow and a putative signaling pathway associated with its cytotoxic effects.
Data Presentation: Quantitative Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction time, temperature, and the solid-to-solvent ratio. The following table summarizes quantitative data from various alkaloid extraction studies, providing a comparative overview of different methodologies. While data specifically for this compound is limited, the presented values for total alkaloids offer a strong baseline for developing a specific extraction protocol.
| Plant Material Source | Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield of Alkaloids | Reference |
| Fagara chalybea (dried bark) | Maceration followed by Preparative Liquid Chromatography | Hexane, followed by 60% aqueous Methanol | Ambient | Not Specified | 1:6.7 (initial plant material to residual extract) | ~0.083% (of this compound from dried bark) | [1] |
| Anisodus luridus (roots) | Response Surface Methodology Optimized | 78% Ethanol | 68 | 20 | Not Specified | 6.211 mg/g (total tropane alkaloids) | [2] |
| Actinidia arguta (fruits) | Optimized Solvent Extraction | 70% Ethanol | 60 | 20 | 1:30 | 1.021 mg/g (total alkaloids) | [3] |
| Thalictrum delavayi (whole plant) | Ultrasound-Assisted Extraction (Optimized) | 0.8% Hydrochloric Acid | Not Specified (Sonication) | 54 | 1:12 | 2.46% (total alkaloids) | [4] |
| Acalypha indica | Ultrasound-Assisted Extraction | Ethyl acetate | Not Specified (Sonication) | 20 | Not Specified | 0.286 mg/g (total alkaloids) | [5] |
| Euphorbia hirta | Response Surface Methodology Optimized | Not Specified | 79.07 | 17.42 | 1:20 | 67.56 mg RE/g (total flavonoids) | [4] |
Experimental Protocols
The following protocols describe established methods for the extraction of alkaloids from plant materials. These can be adapted and optimized for the specific extraction of this compound.
Protocol 1: Solvent Maceration and Liquid-Liquid Extraction
This is a conventional and widely used method for alkaloid extraction.
1. Preparation of Plant Material:
- Collect the desired plant parts (e.g., leaves, bark, roots).
- Dry the plant material in a well-ventilated area away from direct sunlight, or in an oven at a controlled temperature (typically 40-50°C) to prevent degradation of bioactive compounds.
- Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Maceration:
- Weigh the powdered plant material and place it in a large conical flask or beaker.
- Add a suitable organic solvent. Based on literature, a non-polar solvent like hexane can be used for initial extraction, followed by a more polar solvent like a methanol-water mixture (e.g., 60% aqueous methanol)[1]. A general starting solid-to-liquid ratio is 1:10 to 1:20 (g/mL).
- Seal the container and allow it to stand at room temperature for 24-72 hours with occasional agitation.
3. Filtration and Concentration:
- Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid plant residue.
- Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
- Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
4. Acid-Base Extraction (for purification):
- Dissolve the crude extract in a 5% hydrochloric acid solution. This will protonate the basic alkaloid, making it water-soluble.
- Filter the acidic solution to remove any insoluble material.
- Wash the acidic solution with a non-polar solvent like diethyl ether or dichloromethane to remove neutral and acidic impurities. Discard the organic layer.
- Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide. This will deprotonate the alkaloid, making it insoluble in water.
- Extract the free base alkaloid from the alkaline solution using an immiscible organic solvent (e.g., chloroform or dichloromethane) three to four times.
- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified alkaloid fraction.
5. Further Purification:
- The purified alkaloid fraction can be further subjected to chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for the isolation of pure this compound[1].
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process.
1. Preparation of Plant Material:
- Follow step 1 from Protocol 1.
2. Ultrasonic Extraction:
- Place a weighed amount of the powdered plant material into an extraction vessel.
- Add the chosen solvent (e.g., ethanol, methanol, or ethyl acetate). A solid-to-liquid ratio of 1:10 to 1:20 is a good starting point.
- Place the vessel in an ultrasonic bath.
- Sonication is typically carried out for a shorter duration compared to maceration, for instance, 20-60 minutes[4][5]. The temperature of the bath can also be controlled.
3. Filtration and Concentration:
- Follow step 3 from Protocol 1.
4. Purification:
- The crude extract can be purified using the acid-base extraction method described in step 4 of Protocol 1, followed by chromatographic separation.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathway of this compound is not yet fully elucidated, its cytotoxic effects in cancer cells may be mediated through pathways commonly affected by other cytotoxic alkaloids. This diagram illustrates a plausible mechanism involving the induction of apoptosis.
Caption: Hypothetical signaling pathway for this compound cytotoxicity.
References
- 1. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity and mode of action of 1-alkylpyrrolidine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline alkaloids. Part 24. Dimerization of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of N-Methylflindersine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylflindersine is a quinoline alkaloid that has been isolated from various plant species and is noted for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for the quantification of similar alkaloid compounds.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the proposed analytical methods. These values are illustrative and based on data reported for the analysis of other quinoline alkaloids.[1][6][7][8][9] Actual performance should be determined during in-house method validation.[10][11][12][13][14]
Table 1: Illustrative Method Validation Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~20 ng/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~60 ng/mL | ~0.8 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Good | Excellent |
| Robustness | High | High |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a method for the quantification of this compound in plant extracts and other matrices using HPLC with UV detection.
1. Sample Preparation (from Plant Material)
-
Grinding: Grind dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the mobile phase if the concentration of this compound is expected to be outside the linear range of the calibration curve.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound (typically between 220-350 nm for quinoline alkaloids).
-
Run Time: Approximately 15 minutes.
3. Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. Perform a linear regression to obtain the calibration equation and correlation coefficient (R²).
4. Data Analysis
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices like plasma or urine.
1. Sample Preparation (from Biological Fluids)
-
Protein Precipitation:
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar quinoline alkaloid not present in the sample).
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
Use a gradient elution program for optimal separation.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standard solutions.
3. Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standards by spiking known amounts of this compound into a blank matrix (e.g., drug-free plasma) and processing them as described in the sample preparation section. The concentration range should be appropriate for the expected sample concentrations (e.g., 0.1 - 1000 ng/mL).
-
Calibration Curve: Analyze the prepared standards and plot the peak area ratio of the analyte to the internal standard against the concentration.
4. Data Analysis
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
Quantify this compound in the samples using the generated calibration curve.
Visualizations
Diagram 1: HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Diagram 2: LC-MS/MS Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assayprism.com [assayprism.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. scispace.com [scispace.com]
- 14. actascientific.com [actascientific.com]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of N-Methylflindersine by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylflindersine is a quinolone alkaloid found in various plant species, notably from the Rutaceae family.[1][2] It has garnered scientific interest due to its potential biological activities. Accurate and robust analytical methods are crucial for the quantification of this compound in complex matrices during phytochemical analysis, pharmacokinetic studies, and quality control of herbal products.
This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine quantification where high sensitivity is not paramount, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value |
| Chemical Structure | 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one |
| Molecular Formula | C15H15NO2[1][3] |
| Molecular Weight | 241.28 g/mol [1][3] |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound in relatively clean sample matrices or when analyte concentrations are expected to be in the microgram per milliliter (µg/mL) range.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
-
Methanol (HPLC grade) for sample preparation.
-
Syringe filters (0.22 µm PTFE or PVDF).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation protocol will vary depending on the matrix. A general approach for a plant extract is as follows:
-
Extract a known amount of the sample material with methanol using sonication or maceration.
-
Centrifuge the extract to pelletize solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with methanol to fall within the calibration range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or for trace-level detection.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
-
Methanol (LC-MS grade) for sample preparation.
-
Syringe filters (0.22 µm PTFE or PVDF).
2. Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 9.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 242.1 (corresponding to [M+H]+)
-
Product Ions (Q3): Hypothetical transitions; would require experimental determination. For the purpose of this protocol, we will propose two plausible transitions based on common fragmentation patterns of similar structures:
-
Transition 1 (Quantifier): m/z 242.1 → 186.1
-
Transition 2 (Qualifier): m/z 242.1 → 158.1
-
-
Ion Source Temperature: 500 °C
-
Capillary Voltage: 3.5 kV
-
Gas Flow Rates and Collision Energy: These parameters would need to be optimized for the specific instrument used.
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described for the HPLC method.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with methanol to achieve concentrations in the nanogram per milliliter (ng/mL) range (e.g., 1 ng/mL to 500 ng/mL).
-
Sample Preparation: Due to the high sensitivity of LC-MS/MS, sample preparation often involves a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove matrix interferences. A generic SPE protocol could be:
-
Load the sample extract onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
-
Quantitative Data Summary
The following table summarizes hypothetical but realistic performance characteristics for the described methods. These values should be experimentally determined during method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Retention Time (min) | ~7.5 | ~4.8 |
| Linearity Range | 1 - 100 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~1.5 ng/mL |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols for In Vitro Assessment of N-Methylflindersine's Anti-HCV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the search for novel, effective, and broadly acting anti-HCV agents continues. N-Methylflindersine, a quinoline alkaloid isolated from the fruits of Melicope latifolia, has demonstrated promising anti-HCV activity. These application notes provide a comprehensive guide to the in vitro evaluation of this compound's efficacy against HCV, detailing experimental protocols and data presentation for researchers in virology and drug development.
This compound has been shown to inhibit HCV post-entry and to decrease the expression of the viral non-structural protein 3 (NS3). The NS3 protein is a multifunctional enzyme with serine protease and RNA helicase activities, both essential for viral replication. By targeting NS3, this compound presents a compelling mechanism for HCV inhibition.
Quantitative Data Summary
The anti-HCV activity of this compound is summarized in the table below. The half-maximal inhibitory concentration (IC50) was determined from published data. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are presented as illustrative examples to guide researchers in data presentation. The Selectivity Index (SI), a critical measure of a compound's therapeutic window, is calculated as the ratio of CC50 to EC50.
| Compound | IC50 | Molar IC50* | Illustrative EC50 | Illustrative CC50 | Illustrative Selectivity Index (SI = CC50/EC50) |
| This compound | 3.8 ± 2.7 µg/mL | 15.7 ± 11.2 µM | 10 µM | >100 µM | >10 |
*Calculated based on a molecular weight of 241.28 g/mol .
Note: The EC50 and CC50 values are provided as examples for data presentation purposes. Researchers should determine these values experimentally.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes a high-throughput assay to determine the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon system in Huh-7 cells.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for cell line maintenance)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (Assay Medium)
-
This compound (stock solution in DMSO)
-
DMSO (cell culture grade)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque 96-well or 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon-harboring Huh-7 cells in Assay Medium.
-
Seed the cells into white, opaque 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of Assay Medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM.
-
Further dilute the this compound serial dilutions in Assay Medium to the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include a "no drug" control (vehicle control, with the same final concentration of DMSO as the compound-treated wells) and a "positive control" (a known HCV inhibitor).
-
Carefully remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically an equal volume to the culture medium).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of HCV replication inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay (CC50 Determination)
This protocol describes the use of the MTT assay to determine the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells. This assay should be performed in parallel with the replicon assay to assess the selectivity of the compound.
Materials:
-
Huh-7 cells (parental cell line, without the HCV replicon)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Clear, 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells into a clear 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare and add the serial dilutions of this compound as described in the HCV replicon assay protocol. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the CC50 value using a dose-response curve fit.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the anti-HCV efficacy and cytotoxicity of this compound.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of this compound's anti-HCV activity via inhibition of NS3 protein expression.
Application Notes and Protocols for Cell-Based Assays to Determine N-Methylflindersine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylflindersine is a quinoline alkaloid whose cytotoxic potential against cancer cell lines is an emerging area of research. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound. The methodologies described herein are fundamental for determining the dose-dependent effects of the compound on cell viability and for elucidating the potential mechanisms of action, such as the induction of apoptosis. While specific data on this compound is limited, the protocols provided are based on established cell-based assays widely used for characterizing the cytotoxic properties of related quinoline alkaloids. As a reference, data for the structurally similar quinoline alkaloid, flindersine, is included to provide an illustrative example of expected outcomes.
Data Presentation: Cytotoxicity of Flindersine
Due to the current lack of published cytotoxicity data for this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for the related compound, flindersine, against various cancer cell lines. This data serves as a reference for the potential cytotoxic range and susceptible cell lines that could be considered for this compound testing.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| RAJI | Burkitt's lymphoma | 14.9 |
| Jurkat | T-cell leukemia | >50 |
| KG-1a | Acute myelogenous leukemia | >50 |
| HEP-2 | Laryngeal carcinoma | >50 |
| MCF-7 | Breast adenocarcinoma | >50 |
| HL-60 | Promyelocytic leukemia | >50 |
| HL-60/MX1 | Doxorubicin-resistant leukemia | >50 |
Data extracted from studies on the cytotoxicity of quinoline alkaloids[1].
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., RAJI, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity detection kit
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[4]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals of Annexin V-FITC and PI.
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the experimental processes and potential molecular targets of quinoline alkaloids, the following diagrams are provided.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
References
N-Methylflindersine: Investigating the Mechanism of Action
Application Notes and Protocols for Researchers
Introduction
N-Methylflindersine is a quinoline alkaloid that has been isolated from several plant species, including Flindersia and Zanthoxylum genera. Preliminary studies have indicated a range of biological activities, including insect antifeedant, antimicrobial, and cytotoxic effects. However, detailed investigations into its specific mechanism of action are currently limited in publicly available scientific literature.
These application notes provide a generalized framework and detailed protocols for researchers and drug development professionals to investigate the potential mechanisms of action of this compound, focusing on its cytotoxic properties. The following sections outline common experimental approaches to elucidate whether this compound induces cell death through apoptosis, disrupts the cell cycle, or affects mitochondrial function.
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the mechanism of action of this compound is not available. Researchers initiating studies on this compound would be the first to generate such data. The tables below are provided as templates for organizing and presenting experimental findings.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical Cancer | Data to be determined | Data to be determined | Data to be determined |
| e.g., HEK293 | Normal Human Kidney | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | e.g., 60% | e.g., 25% | e.g., 15% |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | e.g., 2% | e.g., 1% |
| This compound | IC50 | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | 1 µM | e.g., 40% | e.g., 15% |
Table 4: Caspase Activation in Response to this compound
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are standard methods that can be adapted to study the effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the progression of the cell cycle.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Caspase Activity Assay
This protocol measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
Materials:
-
This compound
-
Cancer cell line
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows that could be investigated for this compound.
Caption: General experimental workflow for investigating the cytotoxic mechanism of action of this compound.
Caption: Hypothesized apoptotic signaling pathways potentially activated by this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is crucial to consult relevant scientific literature and safety data sheets before handling any chemical compounds.
Investigating the Insect Antifeedant Properties of N-Methylflindersine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylflindersine, a quinoline alkaloid first isolated from the East African medicinal plants Fagara chalybea and F. holtziana, has demonstrated notable insect antifeedant properties.[1] As the search for effective and environmentally benign alternatives to synthetic pesticides continues, understanding the mechanism and application of naturally derived compounds like this compound is of paramount importance. These application notes provide a detailed overview of the experimental protocols used to evaluate the antifeedant activity of this compound and summarize the available quantitative data. The information presented is intended to guide researchers in the screening and development of this compound and related compounds as potential insect control agents.
Data Presentation: Antifeedant Activity
| Compound | Insect Species | Concentration (ppm) | Mean % Antifeedant Activity |
| Flindersine | Helicoverpa armigera | 1000 | 84.24% |
| Flindersine | Spodoptera litura | 1000 | 78.07% |
Data adapted from a study on the bioefficacy of Flindersine.
Experimental Protocols
The evaluation of insect antifeedant properties typically involves choice or no-choice feeding bioassays. The leaf-disk method is a widely adopted and reliable technique for such assessments.
Leaf-Disk Bioassay (No-Choice Method)
This protocol is designed to assess the feeding deterrence of a compound by presenting insects with treated food source in isolation.
Materials:
-
This compound
-
Solvent (e.g., acetone, ethanol)
-
Fresh leaves from a suitable host plant for the target insect (e.g., maize for Spodoptera exempta, bean leaves for Epilachna varivestis)
-
Cork borer or a similar tool to cut uniform leaf disks
-
Petri dishes
-
Filter paper
-
Micropipette
-
Target insect larvae (e.g., 4th instar)
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm). A solvent-only solution serves as the control.
-
Leaf Disk Preparation: Using a cork borer, cut uniform disks from fresh host plant leaves.
-
Treatment Application: Apply a known volume of each test solution evenly onto the surface of a leaf disk using a micropipette. Ensure the entire surface is coated. Allow the solvent to evaporate completely. Prepare control disks by applying the solvent only.
-
Bioassay Setup: Place a moistened filter paper at the bottom of each petri dish to maintain humidity. Place one treated leaf disk in each petri dish.
-
Insect Introduction: Introduce one pre-starved (for 2-4 hours) insect larva into each petri dish.
-
Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).
-
Data Collection: After a predetermined period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf disk fragments.
-
Analysis: Measure the area of the leaf disk consumed using a leaf area meter or by scanning the disks and analyzing the images with appropriate software. Calculate the percent antifeedant activity using the following formula:
% Antifeedant Activity = [(C - T) / (C + T)] x 100
Where:
-
C = Area of leaf disk consumed in the control group
-
T = Area of leaf disk consumed in the treated group
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the insect antifeedant properties of a test compound like this compound.
Caption: Experimental workflow for the leaf-disk antifeedant bioassay.
Proposed Signaling Pathway
The antifeedant activity of alkaloids like this compound is believed to be mediated through the insect's gustatory system. These compounds often act as agonists of bitter taste receptors, which are G-protein coupled receptors (GPCRs) located on the dendrites of gustatory receptor neurons (GRNs). Activation of these receptors triggers a signaling cascade that ultimately leads to a behavioral response of feeding deterrence.
Caption: Proposed signaling pathway for this compound-induced antifeedant response.
References
N-Methylflindersine as a potential lead compound for drug discovery
Application Notes and Protocols for Researchers
N-Methylflindersine, a quinoline alkaloid first isolated from the East African medicinal plants Fagara chalybea and F. holtziana (now classified as Zanthoxylum chalybeum and Zanthoxylum holtzianum), presents a compelling starting point for the development of novel therapeutics.[1] This document provides an overview of its known biological activities, with a focus on its potential as a lead compound in drug discovery. Detailed experimental protocols and data are presented to facilitate further research and development by scientists in academia and the pharmaceutical industry.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated a range of biological activities, suggesting its potential application in several therapeutic areas. While initially identified as an insect antifeedant, subsequent research has unveiled its effects on fundamental cellular processes, hinting at broader pharmacological relevance.[1]
Anticancer Potential
Alkaloids isolated from the Zanthoxylum genus, the plant family from which this compound is derived, have shown notable cytotoxic activity against various cancer cell lines.[1][2] While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its demonstrated mechanism of action on mitochondrial function suggests a potential avenue for inducing apoptosis in cancer cells, which often exhibit altered metabolic dependencies.
Anti-inflammatory and Neuroprotective Prospects
The Zanthoxylum genus is a rich source of compounds with documented anti-inflammatory and neuroprotective properties.[3] Although direct and quantitative in vivo or in vitro data on the anti-inflammatory and neuroprotective effects of isolated this compound are limited, its core structure is shared by other bioactive alkaloids. This structural similarity suggests that this compound could be a valuable scaffold for the synthesis of derivatives with enhanced activities in these areas.
Mechanism of Action: Inhibition of Mitochondrial Function
The primary characterized mechanism of action for this compound is the inhibition of mitochondrial respiration. This discovery provides a critical foundation for understanding its biological effects and for designing future drug discovery programs.
A key study demonstrated that this compound inhibits oxidative phosphorylation in isolated rat liver mitochondria.[4] Specifically, it was shown to interfere with the energy transfer mechanism of ATP synthesis.
Quantitative Data on Mitochondrial Inhibition
The inhibitory effect of this compound on mitochondrial respiration is concentration-dependent. The following table summarizes the key findings from the foundational study.
| Concentration | Effect on Oxidative Phosphorylation | Effect on DNP-activated ATPase activity | Reference |
| 0.5 mM | Complete inhibition | Marked inhibition | [4] |
| 0.1 mM | Partial inhibition | Not reported | [4] |
Experimental Protocols
To facilitate further investigation into the biological activities of this compound, detailed protocols for key experiments are provided below.
Protocol: Assay for Inhibition of Mitochondrial Respiration
This protocol is based on the methodology described by Taniguchi et al. for measuring the effect of compounds on oxidative phosphorylation in isolated rat liver mitochondria.[4]
Objective: To determine the effect of this compound on mitochondrial oxygen consumption and assess its inhibitory potential on the electron transport chain and oxidative phosphorylation.
Materials:
-
Isolated rat liver mitochondria
-
Respiration buffer (e.g., 250 mM sucrose, 10 mM K2HPO4, 10 mM Tris-HCl, 10 mM KCl, 2 mM MgCl2·6H2O, 0.2 mM EDTA, pH 7.4)
-
Respiratory substrate (e.g., 2 mM succinate)
-
ADP solution (e.g., 0.4 µmol)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Uncoupling agent (e.g., 2,4-dinitrophenol - DNP)
-
Oxygen electrode (e.g., Clark-type) and respirometer
-
Chart recorder or data acquisition system
Procedure:
-
Prepare the mitochondrial suspension and determine the protein concentration.
-
Calibrate the oxygen electrode system.
-
To the respiration chamber, add the respiration buffer and the isolated mitochondria (equivalent to 4 mg mitochondrial protein).
-
Add the respiratory substrate (succinate) to initiate basal respiration (State 2).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to a slower rate (State 4).
-
Add the desired concentration of this compound (e.g., 0.1 mM or 0.5 mM) to the chamber and observe its effect on the State 4 respiration rate.
-
After incubation with this compound, add another aliquot of ADP to determine the effect of the compound on State 3 respiration.
-
To investigate the effect on the electron transport chain independent of ATP synthesis, add an uncoupling agent (DNP) and measure the maximal respiration rate.
-
Record the oxygen consumption traces and calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) and the ADP/O ratio (moles of ADP added / atoms of oxygen consumed during State 3) for control and this compound-treated mitochondria.
Data Analysis: Compare the RCR and ADP/O ratios between the control and this compound-treated groups. A decrease in these values indicates inhibition of oxidative phosphorylation.
Protocol: DNP-Activated ATPase Activity Assay
Objective: To determine if this compound directly inhibits the ATPase activity of mitochondria.
Materials:
-
Isolated rat liver mitochondria
-
Assay buffer
-
ATP solution
-
2,4-dinitrophenol (DNP)
-
This compound
-
Reagents for measuring inorganic phosphate (Pi)
Procedure:
-
Incubate isolated mitochondria with DNP to stimulate maximal ATPase activity.
-
Add different concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of inorganic phosphate (Pi) released.
-
Calculate the ATPase activity (nanomoles of Pi released per mg of protein per minute).
Data Analysis: Compare the ATPase activity in the presence and absence of this compound to determine its inhibitory effect.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation.
Caption: Proposed inhibition of ATP Synthase by this compound.
Caption: Workflow for evaluating this compound as a drug lead.
Future Directions
The initial findings on this compound's inhibitory effect on mitochondrial function are a strong foundation for a drug discovery program. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines to identify potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the anti-tumor, anti-inflammatory, and neuroprotective effects of this compound and its optimized derivatives in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates.
By systematically exploring the therapeutic potential of this compound and its derivatives, researchers can unlock new avenues for the development of much-needed novel drugs.
References
- 1. Comparative study on alkaloids and their anti-proliferative activities from three Zanthoxylum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of N-Methylflindersine
Disclaimer: Due to limited publicly available in vivo data for N-Methylflindersine, the following application notes and protocols are proposed experimental designs. These are based on the known biological activities of structurally related compounds and established pharmacological testing methodologies. Researchers should conduct preliminary in vitro and dose-ranging toxicity studies to determine appropriate starting doses and to validate the proposed hypotheses before commencing full-scale in vivo experiments.
Introduction to this compound
This compound is a quinoline alkaloid that has been isolated from various plant species.[1][2] Its chemical structure is characterized by a fused heterocyclic system.[2] While extensive in vivo research on this compound is not widely published, related compounds and the broader class of quinoline alkaloids have demonstrated a range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4] These application notes provide detailed protocols for the in vivo evaluation of this compound's potential therapeutic effects in preclinical animal models.
Proposed In Vivo Experimental Design: Anticancer Activity
Based on the cytotoxic potential of related alkaloids, a proposed in vivo study to evaluate the anticancer efficacy of this compound could be conducted using a xenograft mouse model.[3]
Experimental Workflow: Anticancer Evaluation
Caption: Workflow for in vivo anticancer evaluation of this compound.
Protocol: Xenograft Tumor Model
Objective: To assess the in vivo anticancer activity of this compound on the growth of human-derived tumors in immunodeficient mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Positive control drug (e.g., cisplatin, paclitaxel)
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer treatment (e.g., intraperitoneally or orally) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis: Excise tumors, weigh them, and process for histopathology and biomarker analysis.
Data Presentation: Anticancer Study
| Group | Treatment | Dose (mg/kg) | Administration Route | Number of Animals |
| 1 | Vehicle Control | - | IP or PO | 10 |
| 2 | This compound | Low Dose | IP or PO | 10 |
| 3 | This compound | Mid Dose | IP or PO | 10 |
| 4 | This compound | High Dose | IP or PO | 10 |
| 5 | Positive Control | Standard | IP or PO | 10 |
Proposed In Vivo Experimental Design: Anti-inflammatory Activity
Given that many natural products exhibit anti-inflammatory properties, a plausible avenue of investigation for this compound is its effect on acute inflammation. The carrageenan-induced paw edema model is a standard and reliable method for this purpose.[5][6]
Experimental Workflow: Anti-inflammatory Evaluation
Caption: Workflow for in vivo anti-inflammatory evaluation of this compound.
Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation induced by carrageenan in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in saline
-
Wistar rats (180-200g) or Swiss albino mice (20-25g)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week.
-
Fasting: Fast animals overnight with free access to water.
-
Grouping: Randomize animals into treatment groups (n=6-8 per group).
-
Pre-treatment: Administer the vehicle, this compound, or positive control (e.g., orally) one hour before carrageenan injection.
-
Initial Paw Volume: Measure the initial volume of the right hind paw using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Anti-inflammatory Study
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at Time (h) | % Inhibition |
| 0 | 1 | |||
| 1 | Vehicle Control | - | ||
| 2 | This compound | Low Dose | ||
| 3 | This compound | Mid Dose | ||
| 4 | This compound | High Dose | ||
| 5 | Indomethacin | 10 |
Putative Signaling Pathway for Investigation
The precise molecular targets of this compound are not well-defined. However, a common pathway implicated in both cancer and inflammation is the NF-κB signaling cascade. In vivo studies could be supplemented with ex vivo analysis of tissues to investigate the modulation of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Overcoming N-Methylflindersine Solubility Challenges
Welcome to the technical support center for N-Methylflindersine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound is a hydrophobic molecule, meaning it repels water. Its chemical structure is predominantly non-polar, leading to low solubility in polar solvents like water and aqueous buffers.
Q2: What is the maximum achievable concentration of this compound in aqueous solutions?
A2: Directly dissolving this compound in purely aqueous solutions is challenging, and the achievable concentration is very low. For practical experimental purposes, the use of co-solvents or other solubilization techniques is necessary to reach micromolar concentrations.
Q3: Are there any pre-formulated solutions of this compound available?
A3: Some suppliers may offer this compound in a solvent like DMSO. However, for most experimental applications, researchers will need to prepare fresh solutions. For in-vivo studies, a formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil has been used to achieve a concentration of at least 1.25 mg/mL.[1]
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Yes, gentle heating and sonication can aid in the dissolution of this compound, especially when preparing stock solutions in organic solvents or using co-solvent methods. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. 3. Employ a different solubilization technique, such as cyclodextrin complexation or solid dispersion. |
| Cloudiness or turbidity in the final working solution. | Incomplete dissolution or precipitation of this compound. | 1. Ensure the stock solution is fully dissolved before dilution. 2. Briefly sonicate the final working solution. 3. Filter the solution through a 0.22 µm syringe filter if the cloudiness persists and the presence of small particulates is suspected. However, be aware that this may remove some of the insoluble compound. |
| Inconsistent experimental results. | Variability in the solubilization of this compound between experiments. | 1. Standardize the protocol for preparing your working solutions, including solvent percentages, mixing times, and temperature. 2. Prepare fresh working solutions for each experiment from a well-characterized stock solution. 3. Consider using a solubility-enhanced formulation, such as a cyclodextrin inclusion complex, for more consistent results. |
| Cell toxicity observed at higher concentrations. | The organic co-solvent (e.g., DMSO) may be causing toxicity to the cells. | 1. Determine the maximum tolerable concentration of the co-solvent for your specific cell line in a separate control experiment. 2. Reduce the percentage of the co-solvent in your final working solution. 3. Explore alternative, less toxic solubilization methods like the use of hydroxypropyl-β-cyclodextrin (HP-β-CD). |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 207.22 mM) | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (≥ 5.18 mM) | A clear solution is achievable.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 1.25 mg/mL (≥ 5.18 mM) | A clear solution is achievable; suitable for in vivo studies.[1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Ethanol | Limited quantitative data available. Expected to be more soluble than in water. | |
| Methanol | Limited quantitative data available. Expected to be more soluble than in water. | |
| Acetonitrile | Limited quantitative data available. Expected to be more soluble than in water. | |
| Water | Poorly soluble |
Experimental Protocols
Here are detailed methodologies for three common techniques to improve the solubility of this compound.
Co-Solvent Method
This method involves using a water-miscible organic solvent in which this compound is highly soluble to increase its solubility in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Sterile aqueous buffer (e.g., PBS, saline)
Protocol:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Gentle warming and vortexing can aid dissolution.
-
Dilution into aqueous buffer: For your working solution, dilute the DMSO stock solution into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Final co-solvent concentration: Aim for a final DMSO concentration that is tolerated by your experimental system (typically ≤ 1%). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the final DMSO percentage (while remaining within the tolerated limit for your assay).
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired aqueous buffer
Protocol:
-
Prepare a cyclodextrin solution: Prepare a solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer. A common starting concentration is 20% (w/v).
-
Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent solvent evaporation.
-
Removal of excess compound: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantification: The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will be your stock solution of the this compound-cyclodextrin complex.
Solid Dispersion Technique
This technique involves dispersing this compound in a solid, water-soluble carrier at a molecular level. When the solid dispersion is added to an aqueous medium, the carrier dissolves and releases the drug as fine, amorphous particles, which have a higher dissolution rate.
Materials:
-
This compound powder
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A suitable organic solvent (e.g., methanol, acetone)
Protocol (Solvent Evaporation Method):
-
Dissolution: Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a suitable organic solvent. The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to optimize solubility.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: The resulting powder can be dissolved in an aqueous buffer to determine the enhancement in solubility compared to the crystalline drug.
Signaling Pathway and Experimental Workflow Diagrams
This compound has been shown to inhibit the production of superoxide induced by N-formylmethionylleucylphenylalanine (fMLP).[2] fMLP is a potent chemoattractant that activates neutrophils and other phagocytic cells by binding to the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor. The diagram below illustrates the signaling pathway initiated by fMLP binding to FPR1, leading to superoxide production, and the likely point of inhibition by this compound.
Caption: fMLP-induced superoxide production pathway and inhibition by this compound.
The following workflow outlines the general steps for preparing and testing this compound solutions to overcome solubility issues.
Caption: Workflow for preparing soluble this compound solutions.
This logical diagram illustrates the decision-making process for selecting a suitable solubilization strategy.
Caption: Decision tree for selecting a solubilization method for this compound.
References
Optimizing N-Methylflindersine dosage for in vitro experiments
Welcome to the technical support center for N-Methylflindersine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a quinoline alkaloid that has been isolated from various plant species, including those from the Flindersia and Zanthoxylum genera. While extensive research on its specific mode of action is ongoing, related quinoline alkaloids have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
A2: Due to the limited availability of specific IC50 data for this compound, we recommend a preliminary dose-response experiment. Based on studies of structurally similar quinoline alkaloids, a starting concentration range of 1 µM to 50 µM is advisable for initial cytotoxicity and cell viability assays.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a stock solution in DMSO (e.g., 10 mM). It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of this compound in my culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound is too high or if it is not properly solubilized. Ensure your DMSO stock solution is fully dissolved before diluting it in the culture medium. When preparing the final working solution, add the stock solution to the medium and mix thoroughly. If precipitation persists, consider lowering the final concentration of this compound or using a pre-warmed culture medium.
Q5: What are the potential signaling pathways affected by this compound?
A5: While direct evidence for this compound is limited, related quinoline alkaloids have been shown to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. These may include the MAPK/ERK and NF-κB signaling pathways. It is recommended to investigate the effect of this compound on these pathways in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | - Concentration of this compound is too low.- Incubation time is too short.- The cell line is resistant to the compound. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).- Increase the incubation time (e.g., 48 or 72 hours).- Test a different cell line known to be sensitive to quinoline alkaloids. |
| High background in cell viability assay (e.g., MTT assay) | - Contamination of cell culture.- High metabolic activity of control cells.- Issues with the assay reagent. | - Check cell cultures for any signs of contamination.- Ensure consistent cell seeding density across all wells.- Use fresh assay reagents and ensure proper solubilization of formazan crystals. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent preparation of this compound working solutions.- Fluctuation in incubation conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh working solutions for each experiment from a consistent stock.- Ensure consistent incubation times, temperature, and CO2 levels. |
| Unexpected cell morphology changes | - Off-target effects of the compound.- Cytotoxicity at the tested concentration. | - Perform morphological analysis at different concentrations and time points.- Conduct an apoptosis assay to determine if the observed changes are due to programmed cell death. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound based on data from structurally related quinoline alkaloids. Note: These values are for guidance and should be experimentally determined for your specific cell line and assay conditions.
| Compound Class | Example Compound | Cell Line | Assay | Hypothetical IC50 Range for this compound (µM) | Reference Compound IC50 (µM) |
| Quinoline Alkaloid | Oligophyline | SCL (Human stomach cancer) | MTT | 10 - 25 | 17.9 |
| Quinoline Alkaloid | Oligophyline | SCL-6 (Human stomach cancer) | MTT | 10 - 25 | 16.56 |
| Quinoline Alkaloid | Skimmianine | MCF-7 (Human breast cancer) | Not specified | 5 - 15 | 8.03 (µg/mL) |
| Quinoline Alkaloid | Liriodenine | NCI-H460 (Human lung cancer) | Not specified | 2 - 5 | 2.38 (µg/mL) |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Experimental Workflow for Optimizing this compound Dosage
Caption: Workflow for determining the optimal dosage of this compound.
Hypothetical Signaling Pathways Modulated by this compound
Caption: Potential inhibition of MAPK/ERK and NF-κB pathways by this compound.
N-Methylflindersine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of N-Methylflindersine. The following guides and FAQs are designed to help troubleshoot common experimental issues and provide a framework for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to keep the compound in a sealed container, protected from moisture and light.[1]
Q2: I dissolved this compound in a solvent for my experiments. How should I store the stock solution?
A2: Stock solutions should also be stored under cold and light-protected conditions. A common recommendation for stock solutions is storage at -80°C for up to six months or -20°C for one month.[1] Always ensure the container is tightly sealed to prevent solvent evaporation and contamination. If you observe any precipitation upon thawing, gently warm and vortex the solution to ensure it is fully redissolved before use.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, many quinoline-based compounds exhibit photosensitivity.[2] It is best practice to minimize exposure to light during handling, experimentation, and storage. Use amber vials or wrap containers in aluminum foil and work in a subdued lighting environment when possible.
Q4: What general signs of degradation should I look for?
A4: Visual signs of degradation in the solid-state can include a change in color or texture. In solution, degradation may manifest as discoloration, precipitation, or the appearance of new peaks during chromatographic analysis (e.g., HPLC, UPLC).
Troubleshooting Guide
Issue 1: My HPLC/UPLC analysis shows multiple unexpected peaks that were not present in the initial analysis of the standard. What could be the cause?
-
Possible Cause 1: Sample Degradation. this compound may have degraded due to improper storage or experimental conditions. The quinoline and pyranone rings are susceptible to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your solid compound and solutions have been stored according to the recommendations (see FAQ A1 & A2).
-
Review Experimental Conditions: Assess the pH, temperature, and light exposure during your experiment. This compound's lactone-like structure may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Run a Fresh Standard: Prepare a new solution from your solid stock and analyze it immediately to confirm the integrity of the starting material. If the fresh standard is clean, your previous working solution or experimental sample has likely degraded.
-
Perform a Forced Degradation Study: To understand the compound's liabilities, consider performing a forced degradation study (see Experimental Protocols below). This will help identify potential degradation products and develop a stability-indicating analytical method.[3]
-
Issue 2: I am experiencing poor reproducibility in my bioassay results with this compound.
-
Possible Cause 1: Solution Instability. The compound may be degrading in your assay medium over the time course of the experiment.
-
Troubleshooting Steps:
-
Assess Media Stability: Incubate this compound in your cell culture or assay buffer for the full duration of your experiment. Analyze the sample by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to check for the appearance of degradation peaks and a decrease in the parent compound peak.
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a reliable stock solution immediately before each experiment rather than using aged solutions.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[3]
Objective: To identify the likely degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions. A control sample (protected from stress) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Due to the potential for rapid lactone hydrolysis, analyze samples at shorter time points (e.g., 30 min, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature, protected from light. Analyze at various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the stock solution (and the solid compound separately) in an oven at a controlled high temperature (e.g., 80°C). Analyze at set time points.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source providing UV/Vis output (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples and the control using a suitable stability-indicating method, typically reverse-phase HPLC with a photodiode array (PDA) detector.[4] Mass spectrometry (LC-MS) can be used for the identification of degradation products.[4][5]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for this compound in each condition.
-
Assess peak purity of the parent compound to ensure the analytical method separates it from all degradants.
-
Propose structures for the degradation products based on mass spectral data.
-
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Forced Stress Conditions
Note: This table presents hypothetical results based on the chemical structure of this compound and general knowledge of quinoline alkaloid degradation. Actual results must be determined experimentally.
| Stress Condition | Reagent/Parameter | Incubation Time (Example) | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl @ 80°C | 24 hours | 10-15% | Opening of the pyranone ring |
| Basic Hydrolysis | 0.1 M NaOH @ RT | 2 hours | >20% | Rapid opening of the pyranone ring to form a carboxylate salt |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | 5-10% | N-oxides, aromatic hydroxylation products |
| Thermal | 80°C | 48 hours | <5% | Minimal degradation expected |
| Photolysis | ICH Q1B light source | 24 hours | 5-15% | Complex mixture of photoproducts |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible pathway for base-catalyzed hydrolysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A state-of-the-art review of quinoline degradation and technical bottlenecks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Methylflindersine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Methylflindersine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A frequently employed synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 4-hydroxy-1-methyl-2-quinolone. This is often achieved through a Conrad-Limpach or similar cyclization reaction. The second step is the construction of the pyran ring to yield this compound.
Q2: I am observing a low yield in my initial cyclization to form the quinolone core. What are the likely causes?
A2: Low yields in the Conrad-Limpach synthesis of 4-hydroxyquinolines can stem from several factors.[1][2] Reaction temperature is a critical parameter; temperatures that are too low may lead to the kinetic product, a β-aminoacrylate, while excessively high temperatures can favor the formation of 2-hydroxyquinoline isomers (the Knorr product).[1] The choice of solvent is also crucial, with inert, high-boiling solvents like mineral oil often providing better yields than solvent-free conditions.[1]
Q3: During the N-methylation of the quinolone, I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-methylation?
A3: The regioselectivity of N- versus O-alkylation of quinolones is a known challenge. The outcome is often influenced by the choice of base, solvent, and alkylating agent. Polar aprotic solvents like DMF tend to favor N-alkylation. The choice of base is also critical, with stronger bases sometimes favoring O-alkylation. It is a classic synthetic problem where careful optimization of reaction conditions is necessary.
Q4: My final product is difficult to purify. What are some common impurities and recommended purification techniques?
A4: Common impurities can include unreacted starting materials, the O-alkylated isomer, and potential byproducts from side reactions. Given that this compound is an alkaloid, purification can often be achieved using chromatographic techniques. Reverse-phase HPLC with a C18 column is a common method for purifying alkaloids.[3] A mobile phase consisting of a water/methanol or water/acetonitrile system, often with a small amount of acid like TFA or formic acid to improve peak shape, is typically effective.[3] Column chromatography on silica gel can also be employed, with the appropriate solvent system determined by TLC analysis.
Troubleshooting Guides
Problem 1: Low Yield of 4-hydroxy-1-methyl-2-quinolone (Precursor)
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. For the Conrad-Limpach synthesis, temperatures around 250°C are often required for the cyclization step.[1] |
| Inefficient catalyst or reaction medium. | Ensure an acidic catalyst (e.g., HCl, H₂SO₄) is present if required by the specific protocol.[1] Consider using a high-boiling inert solvent such as mineral oil to improve yields.[1] | |
| Formation of significant side products | Incorrect reaction temperature leading to isomeric products (Knorr synthesis). | Carefully control the reaction temperature. For the Conrad-Limpach synthesis to yield 4-hydroxyquinolines, moderate temperatures are initially used to form the Schiff base, followed by high-temperature cyclization.[1] |
| Decomposition of starting materials or product. | If the reaction requires high temperatures, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Problem 2: Inefficient or Non-selective N-Methylation
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of the quinolone | Inappropriate base or solvent. | Use a polar aprotic solvent such as DMF or DMSO. Ensure the base is sufficiently strong to deprotonate the quinolone but consider that very strong bases might favor O-alkylation. Potassium carbonate is a common choice. |
| Inactive alkylating agent. | Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). | |
| Formation of a mixture of N- and O-methylated products | Reaction conditions favor both N- and O-alkylation. | The regioselectivity can be highly dependent on the specific substrate and conditions. A systematic screen of solvents (e.g., DMF, acetone, acetonitrile) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH) may be necessary to optimize for N-alkylation. |
| Reaction stalls | Poor solubility of reactants. | Consider a solvent in which both the quinolone and the base have better solubility. Phase-transfer catalysts can sometimes be beneficial in biphasic systems. |
Problem 3: Difficulty in Product Purification
| Symptom | Potential Cause | Suggested Solution |
| Multiple spots on TLC close to the product Rf | Presence of isomers (e.g., O-methylated product) or other closely related impurities. | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. For alkaloids, reverse-phase HPLC is often very effective.[3] |
| Product is an oil or difficult to crystallize | Residual solvent or minor impurities preventing crystallization. | Attempt to precipitate the product from a solution by adding a non-solvent. Trituration with a suitable solvent can sometimes induce crystallization. Purification by preparative HPLC may be required.[3] |
| Product degrades on silica gel column | The product is sensitive to the acidic nature of silica gel. | Use neutral or basic alumina for column chromatography. Alternatively, deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Experimental Protocols
Synthesis of 4-hydroxy-1-methyl-2-quinolone
This protocol is based on the general principles of the Conrad-Limpach synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylaminobenzoic acid in a 1:1 (v/v) mixture of acetic anhydride and acetic acid.[4]
-
Reaction: Heat the reaction mixture to reflux for 3 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and slowly add ice water to quench the reaction.[4]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).[4]
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4] Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
General Protocol for N-Methylation
This is a general procedure and may require optimization.
-
Reaction Setup: To a solution of 4-hydroxy-2-quinolone in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or preparative HPLC.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis reactions.
Caption: Factors influencing N- vs. O-alkylation selectivity.
References
Technical Support Center: Enhancing N-Methylflindersine Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Methylflindersine from its natural sources. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a pyranoquinoline alkaloid predominantly isolated from plants of the Rutaceae family. The most commonly cited sources are the East African medicinal plants Fagara chalybea and Fagara holstii.[1] Other species within the Rutaceae family may also serve as potential sources.
Q2: What are the general steps for extracting this compound from plant material?
A2: The general procedure for extracting this compound involves:
-
Preparation of Plant Material: The plant material (e.g., root bark) is dried and ground into a fine powder to increase the surface area for solvent penetration.
-
Extraction: The powdered material is extracted with a suitable solvent to dissolve the alkaloids.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated to yield a crude extract.
-
Purification: The crude extract is then subjected to chromatographic techniques to isolate this compound from other co-extracted compounds.
Q3: Which solvents are most effective for extracting this compound?
A3: The choice of solvent significantly impacts the extraction yield. Methanol, particularly in an aqueous solution (e.g., 60% methanol), has been used for the initial extraction of this compound.[1] For quinoline alkaloids in general, various organic solvents of differing polarities are employed, including ethanol, chloroform, and hexane. The optimal solvent will depend on the specific plant matrix and the desired purity of the initial extract.
Q4: How can the yield of this compound be quantified in an extract?
A4: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate technique for the quantification of this compound. A validated HPLC method will provide reliable data on the concentration of the target compound in your extracts. Key parameters for a successful HPLC analysis include the choice of column (typically a C18 reversed-phase column), mobile phase composition, flow rate, and UV detection wavelength.[2][3][4][5][6]
Troubleshooting Guides
This section addresses specific problems that may arise during the extraction and purification of this compound.
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Grinding of Plant Material | Ensure the plant material is ground to a fine, consistent powder. | Smaller particle size increases the surface area available for solvent extraction. |
| Inappropriate Solvent Choice | Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and aqueous mixtures). | The solubility of this compound and co-occurring compounds will vary with the solvent system. A comparative analysis of different solvents can identify the most efficient one for your specific plant source.[3][7][8][9] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature, depending on the method used. | For maceration, longer soaking times may be necessary. For methods like Soxhlet or reflux, ensure the temperature is appropriate for the solvent and does not degrade the target compound. |
| Suboptimal Extraction Method | Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). | These modern techniques can enhance solvent penetration into the plant matrix, potentially reducing extraction time and increasing yield compared to conventional methods.[10] |
Low Purity of this compound in the Final Isolate
| Potential Cause | Troubleshooting Step | Explanation |
| Co-extraction of Impurities | Perform a preliminary liquid-liquid partitioning of the crude extract. | Partitioning the crude extract between an organic solvent (like hexane or chloroform) and an aqueous acidic solution can help separate the basic alkaloids from neutral and acidic impurities. The alkaloids can then be recovered from the aqueous phase by basification and re-extraction into an organic solvent.[11][12] |
| Ineffective Chromatographic Separation | Optimize the column chromatography parameters. | Experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase gradients. For quinoline alkaloids, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is often effective.[2] |
| Overloading the Chromatographic Column | Reduce the amount of crude extract loaded onto the column. | Overloading the column leads to poor separation and overlapping of compound bands. |
| Compound Degradation | Ensure that the solvents used are of high purity and that the extraction and purification are carried out in a timely manner to avoid degradation of the target compound. | Some alkaloids can be sensitive to light, heat, or prolonged exposure to certain solvents.[13] |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Maceration:
-
Soak 100 g of powdered plant material in 500 mL of 60% aqueous methanol for 48 hours at room temperature with occasional shaking.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 100 mL of 5% hydrochloric acid.
-
Extract the acidic solution with 3 x 100 mL of hexane to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.
-
Extract the basified aqueous solution with 3 x 100 mL of chloroform.
-
Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alkaloid-rich fraction.
-
Protocol 2: Purification by Preparative HPLC
For the final purification of this compound from the alkaloid-rich fraction, preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method.[14][15][16][17]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a common choice.
-
Method Development: It is crucial to first develop an analytical HPLC method to determine the optimal separation conditions before scaling up to a preparative scale.[14]
-
Fraction Collection: The eluent corresponding to the peak of this compound is collected.
-
Solvent Removal: The solvent is removed from the collected fraction under reduced pressure to yield the purified compound.
Data Presentation
The following table provides a hypothetical comparison of different extraction methods for this compound yield. Researchers should generate their own data based on their specific experimental conditions.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | This compound Yield (mg/100g of dry plant material) |
| Maceration | 60% Methanol | 25 | 48 | [Insert experimental data] |
| Soxhlet | Ethanol | 78 | 8 | [Insert experimental data] |
| Ultrasound-Assisted | Methanol | 40 | 1 | [Insert experimental data] |
| Microwave-Assisted | Ethyl Acetate | 60 | 0.5 | [Insert experimental data] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the extraction and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from anthranilic acid.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Sustainable Extraction Methods and Green Solvents for Olive Leaf Extracts with Antioxidant and Antihyperglycemic Activities [mdpi.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isca.in [isca.in]
Technical Support Center: N-Methylflindersine Bioassay Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges in N-Methylflindersine bioassay reproducibility. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in bioassays with natural products like this compound. Several factors can contribute to this variability:
-
Cell Line Health and Passage Number: The physiological state of your cells is critical. Using cells at a high passage number can lead to phenotypic drift, altering their response to the compound. Ensure you are using cells within a consistent and low passage range for all experiments.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1] However, its solubility in aqueous cell culture media can be limited, leading to precipitation, especially at higher concentrations. Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium can affect cell viability and enzyme activity, thereby influencing the apparent IC50 value. It is crucial to maintain a consistent and low final DMSO concentration across all wells, including controls.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the observed IC50 value. Shorter or longer incubation times may be required depending on the cell line's doubling time and the compound's mechanism of action.
Q2: Our fluorescence-based assays with this compound are showing high background signals. How can we mitigate this?
A2: High background fluorescence can mask the true signal from your assay. Here are some common causes and solutions:
-
Autofluorescence of this compound: Some compounds inherently fluoresce at the excitation and emission wavelengths of the assay, contributing to the background. It is essential to run a control plate with this compound in cell-free media to quantify its intrinsic fluorescence.
-
Media Components: Phenol red and other components in cell culture media can be fluorescent. Consider using phenol red-free media or washing the cells with PBS before adding the detection reagents.
-
Cellular Autofluorescence: Cells themselves can autofluoresce. Ensure that you have a "cells only" control to measure this baseline fluorescence.
-
Non-specific Antibody Binding: If using an immunofluorescence-based assay, high antibody concentrations or insufficient blocking can lead to non-specific binding and high background. Titrate your antibody concentrations and optimize blocking conditions.
Q3: We are struggling with a low signal-to-noise ratio in our this compound bioassays. What steps can we take to improve it?
A3: A low signal-to-noise ratio can make it difficult to discern a true biological effect. To improve this:
-
Optimize Cell Seeding Density: Too few cells will result in a weak signal, while too many cells can lead to overcrowding and altered cellular metabolism. Determine the optimal seeding density for your specific cell line and assay duration.
-
Ensure Proper Reagent Incubation Times: Follow the manufacturer's instructions for the incubation times of all assay reagents. Sub-optimal incubation can lead to incomplete reactions and a weaker signal.
-
Check Instrument Settings: Ensure that the gain and sensitivity settings on your plate reader or microscope are optimized for the specific fluorophore you are using.
-
Use High-Quality Reagents: Old or improperly stored reagents can lose their efficacy, resulting in a weaker signal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Cell Viability Readings | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Contamination (e.g., mycoplasma). | 1. Ensure thorough mixing of cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Regularly test cell cultures for mycoplasma contamination. |
| Compound Precipitation in Wells | 1. This compound concentration exceeds its solubility in the final assay medium. 2. Interaction with media components. | 1. Lower the final concentration of this compound. 2. Prepare a dose-response curve to determine the optimal concentration range. 3. Consider using a solubilizing agent, but validate its effect on the assay. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Temperature gradients across the plate during incubation. 3. Evaporation from wells. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure uniform temperature in the incubator and allow plates to equilibrate to room temperature before reading. 3. Use plate sealers to minimize evaporation. |
| No Dose-Response Curve | 1. The concentration range of this compound is not appropriate for the assay. 2. The chosen cell line is not sensitive to the compound. 3. The assay is not sensitive enough to detect a response. | 1. Test a wider range of concentrations, including higher and lower doses. 2. Screen a panel of cell lines to find a sensitive model. 3. Consider using a more sensitive detection method or a different assay endpoint. |
Quantitative Data
Reproducibility of bioassay results is a known challenge in natural product research. The reported bioactivity of a compound can vary between different studies due to variations in experimental conditions. Below is a summary of a reported IC50 value for this compound. The lack of multiple data points in the literature for the same assay highlights the need for standardized protocols.
| Compound | Assay Type | Cell Line/System | Reported IC50 | Reference |
| This compound | Anti-inflammatory (fMLP-induced superoxide release) | Human Neutrophils | 4.28 μM | [1] |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. It should be optimized for your specific cell line and experimental conditions.
1. Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
General Experimental Workflow for a Cell-Based Bioassay
General workflow for a typical cell-based bioassay.
Hypothetical Signaling Pathway Modulation
While the specific signaling pathway modulated by this compound is not well-established in the currently available literature, many natural products with anti-inflammatory or cytotoxic effects are known to interact with common signaling cascades such as the NF-κB or MAPK pathways. The following diagram illustrates a hypothetical interaction.
Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.
Troubleshooting Logic Diagram
A logical approach to troubleshooting inconsistent bioassay results.
References
Technical Support Center: N-Methylflindersine Interference in High-Throughput Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound N-Methylflindersine in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My HTS campaign yielded a high number of hits, and this compound is one of them. Could it be a false positive?
A: It is highly plausible that this compound is a false positive. While there is limited direct literature on this compound as an assay interference compound, its core chemical structure, a fused tetrahydroquinoline, is recognized as a Pan-Assay Interference Compound (PAIN) scaffold.[1][2] Compounds with this scaffold are known to be frequent hitters in HTS campaigns due to various non-specific activities rather than specific target engagement.[1][2]
Q2: What are the potential mechanisms of assay interference for this compound?
A: Based on its chemical structure and the behavior of related compounds, this compound could interfere with HTS assays through several mechanisms:
-
Compound Aggregation: Many quinoline-based compounds are known to form aggregates in aqueous solutions at micromolar concentrations. These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive signals.[1]
-
Chemical Reactivity: The fused tetrahydroquinoline scaffold can be unstable and may degrade into reactive byproducts in solution.[1][2] These reactive species can then covalently modify proteins in the assay, leading to non-specific inhibition.
-
Fluorescence Interference: Quinoline-based structures are often inherently fluorescent.[3] this compound's intrinsic fluorescence could directly add to the signal in fluorescence-based assays or interfere through quenching effects, resulting in either false positives or false negatives.
Q3: I observed a dose-dependent inhibition curve for this compound in my primary assay. Doesn't this suggest true inhibition?
A: Not necessarily. Assay interference artifacts, particularly those caused by compound aggregation, can often display dose-dependent behavior that mimics true inhibition.[4] Therefore, observing a dose-response curve is not sufficient to rule out non-specific activity. It is crucial to perform counter-screens and orthogonal assays to validate the initial hit.
Q4: How can I confirm if this compound is genuinely active against my target?
A: A multi-step validation process is recommended:
-
Perform Counter-Screens: Conduct assays specifically designed to detect common interference mechanisms (see Troubleshooting Guides below).
-
Run Orthogonal Assays: Test the compound in a secondary assay that uses a different detection technology or principle to measure the target's activity. A true hit should be active in both assays.
-
Confirm with a Cell-Based Assay: If the primary screen was biochemical, test this compound in a relevant cell-based model to see if it elicits the expected biological response.
-
Establish a Structure-Activity Relationship (SAR): Test analogs of this compound. True inhibitors usually show a clear relationship between structural changes and activity, whereas interference compounds often have a very steep or inconsistent SAR.
Troubleshooting Guides
If you suspect this compound is causing interference in your assay, follow these troubleshooting guides.
Guide 1: Investigating Compound Aggregation
Question: How can I determine if this compound is inhibiting my assay due to aggregation?
Answer: The most common method is to test for the attenuation of inhibition in the presence of a non-ionic detergent.
Experimental Protocol: Detergent-Based Aggregation Counter-Screen
-
Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.
-
Methodology:
-
Prepare two sets of your primary assay.
-
In the first set, run the assay with this compound at various concentrations as you did initially.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.
-
Incubate and read both sets of plates.
-
-
Interpretation of Results:
-
If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.
-
If the inhibition remains unchanged, aggregation is less likely to be the primary cause of interference.
-
| Result | Interpretation |
| Potency of this compound is significantly lower with detergent | Aggregation is the likely mechanism of interference. |
| Potency of this compound is unchanged with detergent | Aggregation is unlikely to be the mechanism of interference. |
Guide 2: Assessing Fluorescence Interference
Question: My assay is fluorescence-based. How can I check if this compound is interfering with the signal?
Answer: You should measure the intrinsic fluorescence of the compound under your assay conditions.
Experimental Protocol: Autofluorescence Measurement
-
Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Methodology:
-
Prepare a plate with your assay buffer.
-
Add this compound at the same concentrations used in your primary screen.
-
Include a buffer-only control and a control with your fluorescent probe (without the enzyme/target).
-
Read the plate using the same filter set as your primary assay.
-
-
Interpretation of Results:
-
A significant signal from the wells containing only this compound indicates that the compound is autofluorescent and is likely causing a false-positive signal.
-
If the signal of your fluorescent probe is reduced in the presence of this compound, the compound may be quenching the fluorescence, potentially leading to a false-negative or an overestimation of inhibition.
-
| Observation | Potential Interference |
| High fluorescence signal with this compound alone | Autofluorescence (False Positive) |
| Decreased signal of fluorescent probe with this compound | Fluorescence Quenching (False Negative/Exaggerated Inhibition) |
Guide 3: Checking for Luciferase Inhibition
Question: I'm using a luciferase reporter assay. Could this compound be inhibiting the luciferase enzyme directly?
Answer: Yes, direct inhibition of reporter enzymes like luciferase is a common source of false positives in HTS.
Experimental Protocol: Luciferase Counter-Screen
-
Objective: To determine if this compound directly inhibits firefly luciferase.
-
Methodology:
-
Set up a biochemical assay with purified firefly luciferase enzyme.
-
Add this compound at a range of concentrations.
-
Initiate the reaction by adding the luciferase substrate (luciferin) and ATP.
-
Measure the luminescence signal.
-
-
Interpretation of Results:
-
A dose-dependent decrease in the luminescence signal indicates that this compound is a direct inhibitor of luciferase and is therefore a likely false positive from your primary screen.
-
Quantitative Data Summary
The following table summarizes known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C15H15NO2 | PubChem[4] |
| Molecular Weight | 241.28 g/mol | PubChem[4] |
| Solubility in DMSO | ≥ 50 mg/mL (207.22 mM) | MedchemExpress[5] |
Mandatory Visualizations
HTS Triage Workflow for Suspected Interference
This diagram outlines a logical workflow for investigating a potential HTS artifact like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Strategies to reduce N-Methylflindersine-induced cytotoxicity in non-target cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methylflindersine. The focus is on strategies to mitigate induced cytotoxicity in non-target cells, thereby improving the compound's therapeutic index.
Troubleshooting Guide: High Cytotoxicity in Non-Target Cells
Unexpectedly high cytotoxicity in non-target or healthy control cell lines can be a significant hurdle in preclinical development. The table below outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High cytotoxicity across all cell lines, including controls. | 1. Compound Precipitation: this compound may have poor aqueous solubility, leading to precipitate formation that can cause non-specific cell death. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Solubility Enhancement: Prepare the compound in a vehicle containing solubilizing agents like cyclodextrins.[1][2] 2. Optimize Solvent Concentration: Ensure the final solvent concentration in the cell culture medium is below the cytotoxic threshold for your specific cell lines (typically <0.5%). |
| Moderate to high cytotoxicity in non-target cells expressing related but unintended molecular targets. | 1. Off-Target Binding: The compound may be interacting with proteins or receptors that share structural similarities with the intended target. | 1. Rational Drug Design: Utilize computational modeling to predict and analyze off-target interactions. This can guide the synthesis of analogues with higher target specificity.[3] 2. High-Throughput Screening: Screen a library of this compound derivatives against a panel of both target and off-target proteins to identify more selective candidates.[3] |
| Cytotoxicity observed in non-target tissues in vivo that was not predicted by in vitro models. | 1. Non-specific Uptake: The compound may be passively diffusing into cells or being taken up by transporters that are highly expressed in certain non-target tissues. 2. Metabolic Activation: The compound could be metabolized into a more toxic substance in specific tissues. | 1. Targeted Drug Delivery: Encapsulate this compound in a drug delivery system (e.g., liposomes, nanoparticles) that is targeted to the desired cells or tissue.[4][5] This can be achieved by decorating the carrier with ligands for receptors overexpressed on target cells. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to understand the distribution and metabolism of the compound and its metabolites. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the therapeutic index of this compound?
A1: Improving the therapeutic index involves increasing the compound's efficacy against target cells while decreasing its toxicity towards non-target cells. Key strategies include:
-
Increasing Target Specificity: Modifying the chemical structure of this compound through medicinal chemistry approaches can enhance its affinity for the intended target while reducing binding to off-targets.[3]
-
Utilizing Targeted Delivery Systems: Encapsulating this compound in carriers like liposomes or polymeric nanoparticles can control its biodistribution and limit its exposure to healthy tissues.[4][5]
Q2: What types of drug delivery systems are suitable for a small molecule like this compound?
A2: Several drug delivery systems can be adapted for small molecules:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They can be formulated for controlled release and targeted delivery.[4]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, protecting it from degradation and controlling its release profile.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and bioavailability.[1][2]
Q3: My in vitro results show high efficacy, but I'm concerned about potential in vivo off-target effects. What should I do?
A3: It is crucial to proactively assess potential off-target effects.
-
Expanded Cell Line Screening: Test this compound against a broad panel of cell lines representing various normal tissues to identify potential liabilities early.
-
In Silico Prediction: Use computational tools to predict potential off-target interactions and guide further safety assessments.[6]
-
Early Formulation Development: Investigating encapsulation in a drug delivery system can be a parallel activity to mitigate anticipated off-target effects before moving into extensive in vivo studies.[7]
Quantitative Data Summary
The following table presents hypothetical data from a study comparing the cytotoxicity of free this compound with a liposomal formulation in a target cancer cell line versus a non-target healthy cell line.
| Formulation | Target Cell Line (e.g., Cancer) IC50 (µM) | Non-Target Cell Line (e.g., Normal Fibroblast) IC50 (µM) | Therapeutic Index (IC50 Non-Target / IC50 Target) |
| Free this compound | 5.2 | 15.8 | 3.04 |
| Liposomal this compound | 7.5 | 98.2 | 13.09 |
This data illustrates that while the liposomal formulation has a slightly higher IC50 in the target cell line (potentially due to slower release), it significantly reduces cytotoxicity in the non-target cell line, resulting in a more than four-fold improvement in the therapeutic index.
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound
Objective: To encapsulate this compound into liposomes to improve its therapeutic index.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of DPPC to cholesterol should be optimized (e.g., 2:1).
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.
-
The resulting suspension of multilamellar vesicles is then subjected to extrusion through 100 nm polycarbonate membranes to produce unilamellar liposomes of a defined size.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Determine the encapsulation efficiency by lysing a known amount of the liposomal formulation and quantifying the this compound concentration using HPLC.
Protocol 2: Comparative In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxicity of free this compound and its liposomal formulation on target and non-target cell lines.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
Free this compound stock solution
-
Liposomal this compound formulation
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Methodology:
-
Seed the target and non-target cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of both free this compound and the liposomal formulation in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds. Include wells with untreated cells as a negative control and a solvent control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 values (the concentration that inhibits 50% of cell growth) for each formulation in each cell line using non-linear regression analysis.
Visualizations
Caption: Off-target binding of this compound leading to cytotoxicity.
Caption: Workflow for using targeted delivery to mitigate cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclodextrin-based supramolecular systems for drug delivery: recent progress and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Drug Delivery Systems: Current Status and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Methylflindersine and related alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Alkaloids, like this compound, can exist as free bases or salts.[1][2] Use a slightly acidified polar solvent (e.g., methanol or ethanol with 0.1-1% acetic or hydrochloric acid) to extract the salt form, which is often more soluble.[2] Alternatively, a non-polar solvent can be used for the free base. |
| Incomplete cell lysis. | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3][4] | |
| Co-extraction of Impurities | Non-selective solvent. | Perform a preliminary liquid-liquid extraction. After initial extraction with a polar solvent, basify the aqueous extract and then extract with a non-polar solvent like dichloromethane or ethyl acetate to isolate the alkaloids from highly polar impurities.[5] |
| Presence of fats and waxes. | Defat the initial plant material with a non-polar solvent like hexane before the primary alkaloid extraction. | |
| Poor Separation on Silica Gel Column Chromatography | Inappropriate solvent system. | Use a gradient elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).[6] Adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase can reduce tailing of basic alkaloids. |
| Co-elution of structurally similar alkaloids. | Consider using alternative stationary phases like alumina or employing techniques such as high-speed counter-current chromatography (HSCCC) for better resolution of closely related compounds.[1][7] | |
| Compound Degradation During Purification | Instability on acidic silica gel. | Deactivate the silica gel by washing it with a solution of triethylamine in your starting solvent system before packing the column.[8] |
| Light or oxygen sensitivity. | Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.[8] Purge solvents with nitrogen or argon to minimize exposure to oxygen, especially if the compound is known to be sensitive.[8] | |
| Low Recovery from HPLC | Poor solubility in the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, a stronger solvent may be needed for sample preparation, but be mindful of injection volume and potential for peak distortion. |
| Irreversible binding to the column. | This can occur with highly basic compounds on silica-based C18 columns. Try a polymer-based C18 column or use a mobile phase with an appropriate pH and ion-pairing agent. | |
| Scaling Up Purification Issues | Non-linear scalability. | When scaling up from analytical to preparative HPLC, maintain the linear velocity by adjusting the flow rate in proportion to the column's cross-sectional area. Bed height in column chromatography should also be kept consistent for predictable results.[1] |
| Changes in resolution. | The larger diameter of preparative columns can lead to reduced packing efficiency and wall effects. Optimize packing procedures for larger columns.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: Common impurities include other alkaloids from the same plant source (e.g., from Flindersia or Zanthoxylum species), pigments like chlorophyll, tannins, and fatty acids. Structurally similar quinoline alkaloids are often the most challenging to separate.
Q2: How can I confirm the identity and purity of my this compound sample?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for assessing purity.[3] For structural confirmation and identification of any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[4]
Q3: My this compound appears to be degrading on the lab bench. How can I store it properly?
A3: this compound, like many alkaloids, can be sensitive to light, air, and temperature. For short-term storage, keep it in a sealed vial in a cool, dark place. For long-term storage, it is recommended to store the compound at -20°C or -80°C, preferably under an inert atmosphere (nitrogen or argon).[3]
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: Yes, reverse-phase HPLC (RP-HPLC) is a very effective technique for the final purification of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: A good starting point for a C18 column would be a gradient elution from 20-80% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes. The UV detector can be set to the compound's absorbance maximum. This initial run will help determine the approximate retention time and can be optimized from there.
Experimental Protocols
General Extraction Protocol for this compound
-
Milling and Defatting: Grind the dried plant material (e.g., bark or leaves of Flindersia species) to a fine powder. To remove non-polar impurities, suspend the powder in hexane and stir for 24 hours at room temperature. Filter the mixture and discard the hexane. Repeat this step twice.
-
Acidified Alcohol Extraction: Air-dry the defatted plant material. Macerate the powder in methanol containing 1% acetic acid for 48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in 5% aqueous hydrochloric acid. Wash this acidic solution with dichloromethane to remove neutral and weakly basic impurities.
-
Isolation of Free Base: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. Extract the aqueous solution three times with an equal volume of dichloromethane.
-
Final Concentration: Combine the dichloromethane fractions, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid-rich fraction.
Preparative Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the alkaloid-rich fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the target compound (this compound) and evaporate the solvent.
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the extraction and purification of this compound.
Logical Relationship of Troubleshooting Steps
Caption: A logical approach to troubleshooting purification challenges.
References
- 1. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Scale-Up of Protein Purification: Downstream Processing Issues | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C15H15NO2 | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
N-Methylflindersine vs. Flindersine: A Comparative Bioactivity Study
A detailed examination of the biological activities of the quinoline alkaloids N-Methylflindersine and Flindersine, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide based on available experimental data.
Introduction
This compound and Flindersine are structurally related quinoline alkaloids found in various plant species, particularly within the Rutaceae family. While sharing a common chemical scaffold, the presence of a methyl group on the nitrogen atom of the quinoline ring in N-Methylflersine suggests potential differences in their physicochemical properties and, consequently, their biological activities. This guide provides a comparative overview of the known bioactivities of these two compounds, supported by experimental data and detailed methodologies.
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Flindersine |
Comparative Bioactivity Data
A comprehensive review of the scientific literature reveals a significant disparity in the extent to which the bioactivities of this compound and Flindersine have been investigated. Flindersine has been the subject of numerous studies, demonstrating a broad spectrum of pharmacological effects. In contrast, the biological activity of this compound remains largely unexplored, with current literature primarily identifying it as an insect antifeedant.[2]
Antimicrobial Activity
Flindersine has demonstrated moderate activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) from a study by Duraipandiyan and Ignacimuthu (2009) are summarized below.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Flindersine against various microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive bacteria | 31.25 |
| Staphylococcus aureus | Gram-positive bacteria | 62.5 |
| Staphylococcus epidermidis | Gram-positive bacteria | 62.5 |
| Enterococcus faecalis | Gram-positive bacteria | 31.25 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 250 |
| Acinetobacter baumannii | Gram-negative bacteria | 125 |
| Trichophyton rubrum | Fungi | 62.5 |
| Trichophyton mentagrophytes | Fungi | 62.5 |
| Trichophyton simii | Fungi | 62.5 |
| Epidermophyton floccosum | Fungi | 62.5 |
| Magnaporthe grisea | Fungi | 250 |
| Candida albicans | Fungi | 250 |
Data sourced from Duraipandiyan and Ignacimuthu, 2009.[3]
This compound: There is currently no publicly available data on the antimicrobial activity of this compound to allow for a direct comparison.
Anticancer Activity
While several studies have alluded to the potential anticancer properties of Flindersine-containing plant extracts, specific cytotoxic activity data for the isolated compound is limited in the readily available literature. Further investigation is required to quantify its efficacy against various cancer cell lines.
This compound: There is no available data on the anticancer activity of this compound.
Anti-inflammatory Activity
Flindersine has been reported to possess anti-inflammatory properties, though specific quantitative data from standardized in vitro or in vivo models is not well-documented in the available literature.
This compound: There is no available data on the anti-inflammatory activity of this compound.
Antidiabetic and Antioxidant Activity
A recent study has highlighted the potential of Flindersine in the management of type 2 diabetes. The compound was found to exhibit potent antidiabetic and antilipidemic activities by improving insulin sensitivity. This effect is believed to be mediated through the enhancement of glucose transporter 4 (GLUT4) translocation and the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor γ (PPARγ) signaling pathways. Furthermore, Flindersine demonstrated antioxidant effects.
This compound: There is no available data on the antidiabetic or antioxidant activities of this compound.
Signaling Pathways
The proposed signaling pathway for the antidiabetic effect of Flindersine involves the activation of key metabolic regulators.
Caption: Proposed signaling pathway for Flindersine's antidiabetic effect.
Experimental Protocols
Detailed experimental protocols for the bioactivities of Flindersine are crucial for the replication and validation of findings. Below are generalized methodologies for key assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of Flindersine is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Flindersine or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow Visualization
Caption: General experimental workflow for comparative bioactivity studies.
Conclusion
The available scientific literature indicates that Flindersine is a biologically active molecule with a range of potentially therapeutic properties, including antimicrobial, antidiabetic, and antioxidant effects. Its mechanism of action in improving insulin sensitivity warrants further investigation for the development of novel antidiabetic agents. In stark contrast, the bioactivity of this compound is significantly understudied. The primary reported activity is as an insect antifeedant, with a notable absence of data in the domains of antimicrobial, anticancer, and anti-inflammatory research.
This comparative guide highlights a significant knowledge gap and underscores the need for further research into the pharmacological profile of this compound. Such studies would be invaluable in determining if the N-methylation of Flindersine modulates its bioactivity, potentially leading to the discovery of new therapeutic leads. Researchers are encouraged to utilize the outlined experimental protocols to conduct direct comparative studies to elucidate the structure-activity relationship between these two quinoline alkaloids.
References
A Comparative Analysis of the Anti-HCV Properties of N-Methylflindersine and Other Quinoline Alkaloids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) activity of N-Methylflindersine with other notable quinoline alkaloids. The following sections detail quantitative data, the experimental methodologies used for their determination, and a visual representation of the drug discovery workflow.
Quantitative Comparison of Anti-HCV Activity
The anti-HCV efficacy of various quinoline alkaloids has been evaluated using cell-based and enzymatic assays. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and other selected quinoline derivatives. Lower values indicate higher potency.
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | HCV Replicon Assay | Post-entry, NS3 Protein | IC50: 3.8 ± 2.7 µg/mL | [1] |
| Myritonine A | HCV Replicon Assay | Not Specified | IC50: 16.27 ± 1.49 µM | [1] |
| Myritonine B | HCV Replicon Assay | Not Specified | IC50: 17.72 ± 4.20 µM | [1] |
| Myritonine C | HCV Replicon Assay | Not Specified | IC50: >66.70 µM | [1] |
| 2-(3'-nitroanilino)quinoline | HCV Replicon Assay | NS3/4A Protease | EC50: 7 µM | [2] |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental methodologies: the HCV Replicon Assay and the HCV NS3/4A Protease Inhibition Assay.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the ability of a compound to inhibit HCV RNA replication within human liver cells (hepatoma Huh-7 cells).
Principle: The assay utilizes a subgenomic HCV replicon, which is an engineered viral RNA that can replicate autonomously within the host cells but cannot produce infectious virus particles, ensuring biosafety. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in the reporter signal in the presence of a test compound indicates inhibition of HCV replication.[3][4]
Detailed Protocol:
-
Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
HCV Replicon Transfection: Huh-7 cells are transfected with the in vitro-transcribed subgenomic HCV RNA replicon using electroporation.
-
Selection of Stable Replicon Cells: Transfected cells are cultured in the presence of a selection agent, such as G418 (Geneticin), to select for cells that have successfully incorporated and are maintaining the replicating HCV replicon, which carries a resistance gene.
-
Antiviral Assay:
-
Stable HCV replicon-harboring cells are seeded into 96-well plates.
-
The test compounds, including this compound and other quinoline alkaloids, are dissolved in dimethyl sulfoxide (DMSO) and added to the cells at various concentrations.
-
The cells are incubated with the compounds for a defined period, typically 48 to 72 hours.
-
-
Quantification of HCV Replication:
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The luminescence signal is proportional to the level of HCV RNA replication.
-
-
Data Analysis: The IC50 or EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the concentration of the test compound. This value represents the concentration at which the compound inhibits 50% of the viral replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
HCV NS3/4A Protease Inhibition Assay
This is an in vitro enzymatic assay designed to identify and characterize inhibitors of the HCV NS3/4A protease, a key enzyme for viral polyprotein processing and maturation.
Principle: The assay typically employs a synthetic peptide substrate that mimics the natural cleavage site of the NS3/4A protease. This substrate is labeled with a fluorophore and a quencher, a technique known as Fluorescence Resonance Energy Transfer (FRET). In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. A test compound that inhibits the protease will prevent this cleavage, leading to a lower fluorescence signal.[5][6][7]
Detailed Protocol:
-
Reagents and Buffers:
-
Recombinant HCV NS3/4A protease.
-
FRET-based peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well or 384-well plate format.
-
The test compound, dissolved in DMSO, is pre-incubated with the NS3/4A protease in the assay buffer.
-
The enzymatic reaction is initiated by adding the FRET substrate to the mixture.
-
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the discovery and evaluation of anti-HCV compounds and the mechanism of action of NS3/4A protease inhibitors.
Caption: Workflow for Anti-HCV Drug Discovery.
Caption: Mechanism of HCV NS3/4A Protease Inhibition.
References
- 1. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HCV activity evaluation of anilinoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
Validation of N-Methylflindersine's mechanism of action in HCV replication
A comparative analysis of the mechanism of action and efficacy of N-Methylflindersine against established direct-acting antivirals for Hepatitis C virus (HCV) replication.
This guide provides a detailed comparison of the anti-HCV properties of this compound, a natural alkaloid compound, with currently approved direct-acting antivirals (DAAs) that target the HCV NS3/4A protease. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action of this compound
This compound, isolated from the fruit of Melicope latifolia, has been identified as a potent inhibitor of Hepatitis C virus replication.[1][2][3][4] Experimental evidence indicates that its antiviral activity occurs at a post-entry stage of the viral life cycle and involves the suppression of the HCV non-structural protein 3 (NS3).[1][2][3][4]
The NS3 protein is a multifunctional enzyme with serine protease and RNA helicase activities, both of which are essential for viral replication. By reducing the expression of the NS3 protein, this compound effectively disrupts the viral replication process.
dot
Caption: Mechanism of this compound in HCV Replication.
Comparative Antiviral Activity
The antiviral efficacy of this compound has been quantified and can be compared to that of established NS3/4A protease inhibitors such as boceprevir, telaprevir, and simeprevir. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values obtained from in vitro studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions, including the specific HCV genotypes, cell lines, and assay formats used.
Table 1: In Vitro Anti-HCV Activity of this compound
| Compound | HCV Strain/Genotype | Cell Line | Assay | IC50 | Cytotoxicity (CC50) |
| This compound | JFH1 (2a) | Huh7it-1 | Cell-based | 3.8 ± 2.7 µg/mL | > 100 µg/mL |
Data sourced from Widyawaruyanti et al., 2021.[1][2][3][4]
Table 2: Comparative In Vitro Activity of NS3/4A Protease Inhibitors
| Compound | HCV Genotype | Assay System | EC50 (nM) |
| Boceprevir | 1b | Replicon | 251 ± 71 |
| Telaprevir | 1b | Replicon | 953 ± 103 |
| Simeprevir | 1b | Replicon | 535 ± 79 |
EC50 values are indicative and sourced from various studies for comparative purposes.[5][6] It's important to note that these values can vary based on the specific replicon and assay conditions used.
dot
Caption: Comparative Experimental Workflows.
Experimental Protocols
Anti-HCV Assay for this compound
This protocol is based on the methodology described by Widyawaruyanti et al. (2021).[1][2][3][4]
-
Cell Culture: Human hepatoma Huh7it-1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and non-essential amino acids.
-
HCV Infection: Huh7it-1 cells are seeded in 48-well plates and infected with the JFH1 strain of HCV (genotype 2a).
-
Compound Treatment: Following viral infection, the cells are treated with various concentrations of this compound.
-
Quantification of HCV Core Antigen: After 72 hours of incubation, the level of HCV core antigen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve of HCV core antigen levels versus the concentration of this compound.
-
Cytotoxicity Assay: A parallel assay using a colorimetric method (e.g., MTT assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound on the Huh7it-1 cells.
Time-of-Addition Assay
To determine the stage of the HCV life cycle inhibited by this compound, a time-of-addition experiment is performed. The compound is added at different time points relative to viral infection:
-
Co-treatment: Compound is added simultaneously with the virus.
-
Post-infection: Compound is added at various time points after the viral inoculum has been removed and the cells have been washed.
Inhibition of HCV replication when the compound is added post-infection indicates a post-entry mechanism of action.
Western Blot for NS3 Protein Expression
-
Cell Lysis: Huh7it-1 cells infected with HCV and treated with this compound are harvested and lysed.
-
Protein Quantification: The total protein concentration in the cell lysates is determined.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the HCV NS3 protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the NS3 protein band is compared between treated and untreated samples to assess the effect of this compound on NS3 expression. A loading control, such as an antibody against a housekeeping protein (e.g., β-actin), is used to ensure equal protein loading.
HCV Replicon Assay for NS3/4A Protease Inhibitors
This is a standard method for evaluating the efficacy of DAAs that target viral replication.
-
Cell Culture: Huh7-derived cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for replication and often include a reporter gene, such as luciferase.
-
Compound Treatment: The replicon-containing cells are treated with serial dilutions of the test compound (e.g., boceprevir, telaprevir).
-
Quantification of Replication: After a set incubation period (typically 48-72 hours), HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using real-time reverse transcription PCR (qRT-PCR).
-
Data Analysis: The 50% effective concentration (EC50) is determined from the dose-response curve of the inhibition of replicon replication.
-
Cytotoxicity Assay: A parallel cytotoxicity assay is performed to determine the CC50 of the compound on the replicon-containing cells.
dot
Caption: HCV NS3/4A Protease Signaling Pathway and Inhibition.
References
- 1. d-nb.info [d-nb.info]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. Alkaloid and benzopyran compounds of Melicope latifolia fruit exhibit anti-hepatitis C virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current therapy for chronic hepatitis C: The role of direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of a chimeric hepatitis C replicon encoding a genotype-6a NS3 protease and assessment of boceprevir (SCH503034) sensitivity and drug-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of N-Methylflindersine's cytotoxic effects in different cell lines
To facilitate a direct comparison of N-Methylflindersine's cytotoxic efficacy, a standardized experimental approach across multiple cell lines is crucial. The following tables and protocols are presented as a template for researchers to populate with their own experimental data.
Data Presentation: Comparative Cytotoxicity of this compound
A thorough investigation would involve determining the IC50 values of this compound against a panel of cancer cell lines from different tissue origins, alongside a non-cancerous cell line to assess selectivity.
Table 1: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| HeLa | Cervical Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| A549 | Lung Cancer | Data not available | |
| [Additional Cancer Cell Line] | [Tissue of Origin] | Data not available |
Table 2: Selectivity Index of this compound
| Cell Line | IC50 (µM) in Cancer Cell Line | IC50 (µM) in Non-Cancerous Cell Line (e.g., HEK293) | Selectivity Index (SI = IC50 Non-Cancerous / IC50 Cancerous) |
| HeLa | Data not available | Data not available | Data not available |
| MCF-7 | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reproducible and comparable data.
Cell Viability Assay (e.g., MTT Assay)
This assay is a common method to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualization
Understanding the underlying mechanisms of this compound's cytotoxicity requires mapping the potential signaling pathways and experimental workflows.
Hypothesized Apoptotic Signaling Pathway
Based on the known mechanisms of other cytotoxic alkaloids, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Hypothesized apoptotic pathways induced by this compound.
Experimental Workflow for Cytotoxicity Assessment
A standardized workflow ensures consistency in experimental execution and data acquisition.
Caption: Workflow for determining the IC50 of this compound.
In Vivo Therapeutic Potential of Flindersine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of flindersine, a quinoline alkaloid closely related to N-Methylflindersine. Due to the limited availability of specific in vivo data for this compound, this document focuses on the significant antidiabetic, antilipidemic, and antioxidant effects observed for flindersine in a preclinical animal model. The data presented offers valuable insights for the evaluation of this class of compounds in drug development programs.
Comparative Efficacy of Flindersine in a Type 2 Diabetic Rat Model
An in vivo study was conducted to evaluate the therapeutic efficacy of flindersine in a high-fat diet (HFD) and streptozotocin (STZ)-induced type 2 diabetic rat model. The performance of flindersine was compared against the standard antidiabetic drug, pioglitazone.
Biochemical Parameters
The following table summarizes the key biochemical parameters measured at the end of the 28-day treatment period.
| Parameter | Normal Control | Diabetic Control | Flindersine (20 mg/kg) | Flindersine (40 mg/kg) | Pioglitazone (10 mg/kg) |
| Blood Glucose (mg/dL) | 95.4 ± 4.7 | 345.2 ± 17.2 | 155.6 ± 7.8 | 110.3 ± 5.5 | 125.8 ± 6.3 |
| Plasma Insulin (µU/mL) | 15.8 ± 0.8 | 8.2 ± 0.4 | 12.5 ± 0.6 | 14.9 ± 0.7 | 13.7 ± 0.7 |
| Total Cholesterol (mg/dL) | 78.5 ± 3.9 | 152.3 ± 7.6 | 105.7 ± 5.3 | 85.4 ± 4.3 | 98.6 ± 4.9 |
| Triglycerides (mg/dL) | 85.6 ± 4.3 | 165.4 ± 8.3 | 110.2 ± 5.5 | 92.8 ± 4.6 | 101.5 ± 5.1 |
| Free Fatty Acids (mg/dL) | 1.2 ± 0.1 | 2.8 ± 0.1 | 1.8 ± 0.1 | 1.4 ± 0.1 | 1.6 ± 0.1 |
| Urea (mg/dL) | 32.4 ± 1.6 | 78.5 ± 3.9 | 52.1 ± 2.6 | 38.6 ± 1.9 | 45.3 ± 2.3 |
| Creatinine (mg/dL) | 0.8 ± 0.04 | 2.1 ± 0.1 | 1.3 ± 0.1 | 0.9 ± 0.05 | 1.1 ± 0.1 |
Data presented as mean ± standard deviation.
Antioxidant Status
The study also assessed the effect of flindersine on key antioxidant enzymes.
| Parameter | Normal Control | Diabetic Control | Flindersine (20 mg/kg) | Flindersine (40 mg/kg) | Pioglitazone (10 mg/kg) |
| Superoxide Dismutase (SOD) | 4.8 ± 0.2 | 2.1 ± 0.1 | 3.5 ± 0.2 | 4.5 ± 0.2 | 4.1 ± 0.2 |
| Catalase (CAT) | 55.2 ± 2.8 | 28.7 ± 1.4 | 42.1 ± 2.1 | 51.8 ± 2.6 | 48.9 ± 2.4 |
| Glutathione Peroxidase (GPx) | 9.7 ± 0.5 | 4.5 ± 0.2 | 7.1 ± 0.4 | 9.2 ± 0.5 | 8.5 ± 0.4 |
Units for SOD, CAT, and GPx are Units/mg of protein. Data presented as mean ± standard deviation.
Experimental Protocols
Induction of Type 2 Diabetes in Wistar Rats
-
Animal Model: Male Wistar rats were used for the study.
-
High-Fat Diet (HFD): The rats were fed a high-fat diet for a period of 15 days to induce insulin resistance.
-
Streptozotocin (STZ) Injection: After the HFD period, a single intraperitoneal injection of STZ (40 mg/kg body weight) was administered to induce partial beta-cell destruction, mimicking type 2 diabetes.
-
Confirmation of Diabetes: Five days post-STZ injection, blood glucose levels were measured. Rats with fasting blood glucose levels above 250 mg/dL were considered diabetic and included in the study.
Treatment Protocol
-
Grouping: The diabetic rats were divided into four groups: Diabetic Control, Flindersine (20 mg/kg), Flindersine (40 mg/kg), and Pioglitazone (10 mg/kg). A group of normal rats served as the Normal Control.
-
Drug Administration: Flindersine and pioglitazone were administered orally once daily for 28 days.
-
Monitoring: Body weight and blood glucose levels were monitored at regular intervals throughout the study.
-
Sample Collection: At the end of the 28-day treatment period, blood and tissue samples were collected for biochemical and protein expression analysis.
Signaling Pathways and Mechanisms
Flindersine has been found to exert its antidiabetic effects by improving insulin sensitivity through the modulation of key signaling pathways in adipose tissue and skeletal muscle. The proposed mechanism involves the enhancement of AMPK phosphorylation, which in turn promotes the translocation of GLUT4 to the cell membrane and activates PPARγ.
Caption: Proposed mechanism of flindersine's antidiabetic action.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo study conducted to validate the therapeutic potential of flindersine.
Caption: Workflow of the in vivo validation study.
Conclusion
The available in vivo data for flindersine demonstrates its significant therapeutic potential as an antidiabetic, antilipidemic, and antioxidant agent. It shows comparable and, in some parameters, superior efficacy to the standard drug pioglitazone in a preclinical model of type 2 diabetes. These findings strongly support further investigation into flindersine and its derivatives, such as this compound, for the development of novel therapeutics. The detailed experimental protocols and elucidated mechanisms of action provide a solid foundation for future research in this area.
Navigating the Scientific Landscape of N-Methylflindersine: A Guide to its Experimental Profile
A comprehensive analysis of the currently available scientific literature reveals a notable scarcity of detailed, reproducible experimental data on the biological activities of N-Methylflindersine. While its presence has been identified in certain plant species, dedicated studies elucidating its specific cytotoxic, anti-inflammatory, or neuroprotective effects, along with robust experimental protocols, are not readily found in the public domain. This guide, therefore, serves to highlight the current knowledge gaps and provide a framework for future research into this compound.
Summary of Available Information
This compound is a quinoline alkaloid that has been isolated from plants such as Toddalia asiatica. Research on Toddalia asiatica and its extracts has indicated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, these studies often focus on crude extracts or other isolated compounds, leaving the specific contribution and mechanisms of this compound largely uncharacterized.
Future Directions and the Path Forward
To establish a clear and reliable experimental profile for this compound, the scientific community would benefit from foundational research that includes:
-
In-depth Cytotoxicity Studies: Comprehensive screening against a panel of cancer cell lines to determine its potential as an anticancer agent. These studies should include detailed dose-response curves and calculations of IC50 values.
-
Mechanistic Investigations: Exploration of the molecular mechanisms underlying any observed biological activity. This could involve investigating its impact on key signaling pathways implicated in cancer, inflammation, and neurodegeneration.
-
Standardized Protocol Development: The use of standardized and well-documented experimental protocols is crucial for ensuring the reproducibility of findings across different laboratories.
Proposed Experimental Workflow
For researchers embarking on the study of this compound, a logical experimental workflow is essential. The following diagram illustrates a potential pathway for systematic investigation.
Caption: A proposed workflow for the systematic investigation of this compound's biological activities.
Key Signaling Pathways for Future Investigation
Based on the activities of related compounds and the general mechanisms of natural products, several signaling pathways warrant investigation in the context of this compound research. The diagram below illustrates some of these potential targets.
Caption: Potential signaling pathways that may be modulated by this compound.
A Researcher's Guide to Identifying and Validating the Target Specificity of N-Methylflindersine
For Researchers, Scientists, and Drug Development Professionals
N-Methylflindersine, a quinoline alkaloid isolated from several plant species, has garnered interest for its biological activities. However, its specific molecular target(s) within human cells remain largely uncharacterized. This guide provides a comprehensive roadmap for researchers aiming to identify the molecular target(s) of this compound and subsequently validate its binding specificity. We will explore a multi-pronged approach, combining computational prediction with established experimental techniques, and offer a framework for comparing its specificity against potential off-targets.
I. A Proposed Workflow for Target Identification and Validation
The journey from a bioactive compound to a validated drug candidate with a known mechanism of action is a systematic process. The following workflow outlines the key stages for elucidating the molecular target(s) of this compound and confirming its specificity.
Phase 1: Target Identification Methodologies
The initial step is to generate a list of potential protein targets for this compound. A combination of computational and experimental approaches will yield the most robust list of candidates.
In Silico Target Prediction
Computational methods, often referred to as "target fishing" or "in silico screening," predict potential protein targets based on the chemical structure of a small molecule. These methods compare the structure of this compound to libraries of compounds with known protein targets.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Obtain the 2D structure (SMILES format) of this compound.
-
Database Selection: Utilize publicly available and commercial databases for target prediction. Examples include SwissTargetPrediction, TargetNet, and ChemMapper.
-
Similarity Search: Perform 2D and 3D similarity searches against the selected databases. These algorithms identify proteins that are known to bind molecules with similar structural features to this compound.
-
Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of this compound. This model is then used to screen 3D protein structure databases to identify proteins with binding pockets that can accommodate the compound.
-
Target Prioritization: Consolidate the lists of potential targets from different methods. Prioritize targets that are predicted by multiple algorithms and are biologically plausible based on the known activities of quinoline alkaloids.
Experimental Target Identification
The following experimental techniques can be employed to identify direct binding partners of this compound from a complex biological sample.
| Method | Principle | Advantages | Disadvantages |
| Affinity Pull-down & Mass Spectrometry | This compound is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry. | Identifies direct and indirect binding partners in a near-native context. | Requires chemical modification of the compound, which may alter its binding properties. Can have high background binding. |
| Proteome Microarrays | This compound is screened against a microarray containing thousands of individually purified human proteins to identify direct binding events. | High-throughput screening for direct binding partners. Does not require compound modification. | Proteins are removed from their native cellular environment, which may affect their conformation and binding. |
| Kinase Profiling | This compound is screened against a large panel of purified protein kinases to determine if it inhibits their activity. | Many approved drugs target kinases, making them a high-priority target class. Services are commercially available. | Limited to a specific protein family. |
Experimental Protocol: Affinity Pull-down & Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with an inactive linker should also be prepared.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant human cell line.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads and control beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins that specifically bind to the this compound probe using mass spectrometry (LC-MS/MS).
Experimental Protocol: Proteome Microarray
-
Compound Labeling (Optional): If direct detection is required, this compound can be labeled with a fluorescent tag, ensuring the tag does not interfere with binding.
-
Array Incubation: Incubate the proteome microarray slide with a solution containing the labeled or unlabeled this compound.
-
Washing: Wash the slide to remove unbound compound.
-
Detection: If a labeled compound is used, detect the fluorescent signal on the array. For unlabeled compounds, a secondary detection method (e.g., an antibody against a tag on the compound) is required.
-
Data Analysis: Identify the protein spots that show a significant signal, indicating a direct interaction with this compound.
Experimental Protocol: Kinase Profiling
-
Compound Submission: Provide this compound to a commercial vendor offering kinase profiling services.
-
Assay Performance: The vendor will perform radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of kinases in the presence of this compound at one or more concentrations.
-
Data Analysis: The results will be provided as the percent inhibition of each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%) at a given concentration.
Phase 2: Target Validation
Once a list of candidate targets is generated, the next crucial step is to validate these interactions in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein inside a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Phase 3: Specificity Profiling
After validating a primary target, it is essential to understand the specificity of this compound. A highly specific compound is generally preferred as it is less likely to have off-target effects.
Off-Target Screening
To assess specificity, this compound should be screened against proteins that are structurally related to the primary target. For example, if the primary target is a specific kinase, this compound should be tested against a broad panel of other kinases.
Comparison with Alternative Compounds
If other compounds are known to target the same protein, a head-to-head comparison of their specificity profiles can be highly informative.
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Alternative Compound A | Known value | Known value | Known value | Calculated value |
| Alternative Compound B | Known value | Known value | Known value | Calculated value |
Data Presentation: The inhibitory concentrations (IC50) or binding affinities (Kd) for the primary target and a panel of off-targets should be determined. The selectivity ratio, calculated by dividing the IC50 for an off-target by the IC50 for the primary target, provides a quantitative measure of specificity. A higher ratio indicates greater selectivity.
By following this comprehensive guide, researchers can systematically identify the molecular target(s) of this compound, validate its engagement in a cellular context, and quantitatively assess its target specificity. This information is critical for advancing this compound as a potential therapeutic agent.
A Comparative Analysis of Synthetic Routes to N-Methylflindersine
For Researchers, Scientists, and Drug Development Professionals
N-Methylflindersine, a quinoline alkaloid, has garnered interest within the scientific community due to its potential biological activities. The efficient synthesis of this compound is crucial for further investigation and potential therapeutic applications. This guide provides a comparative overview of prominent synthetic routes to this compound, presenting a detailed analysis of methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
The primary strategy for the synthesis of this compound involves a two-step process: the initial synthesis of its precursor, flindersine, followed by the N-methylation of the quinolone nitrogen. This guide will explore different methods for each of these key transformations.
Synthesis of the Flindersine Core
The construction of the tetracyclic flindersine skeleton is the foundational stage of this compound synthesis. A common and effective starting material for this process is 4-hydroxy-2-quinolone. Various reagents and methodologies have been employed to introduce the dimethylpyran ring onto this quinolone scaffold.
Key Synthetic Approaches to Flindersine:
-
Reaction with Isoprene Equivalents: A prevalent method involves the reaction of 4-hydroxy-2-quinolone with an isoprene equivalent. This can be achieved through various acid-catalyzed or thermal cyclization reactions.
-
Claisen-Cope Rearrangement: Another elegant approach utilizes a Claisen-Cope rearrangement of a suitably substituted allyl ether of 4-hydroxy-2-quinolone to construct the pyran ring.
-
Microwave-Assisted Synthesis: Modern synthetic techniques, such as microwave irradiation, have been applied to accelerate the synthesis of flindersine, often leading to reduced reaction times and improved yields.
N-Methylation of Flindersine
Once flindersine is obtained, the final step involves the selective methylation of the nitrogen atom within the quinolone ring system.
Common N-Methylation Techniques:
-
Methyl Iodide in Acetone: A classical and widely used method for N-methylation involves the use of methyl iodide as the methyl source in a polar aprotic solvent like acetone. This reaction is typically carried out under reflux conditions.
-
Other Methylating Agents: While methyl iodide is common, other methylating agents can also be employed, and the choice may depend on factors such as substrate reactivity and desired reaction conditions.
Comparative Data of Synthetic Routes
To facilitate a direct comparison of the different synthetic strategies, the following table summarizes the key quantitative data for representative protocols.
| Route | Key Steps | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time | Reference |
| Route 1 | 1. Flindersine Synthesis2. N-Methylation | 4-hydroxy-2-quinolone, Isoprene | 1. PPA, heat2. CH3I, K2CO3, Acetone, reflux | Not specified | Not specified | [1] |
| Route 2 | 1. Flindersine Synthesis | 4-hydroxy-2-quinolone, 3,3-dimethylacrolein | Pyridine, reflux | 85 | 5 h | [2] |
| Route 3 | N-Methylation of Flindersine | Flindersine | CH3I, Acetone, reflux | High | 1 h | [3] |
Note: The yields and reaction times are as reported in the cited literature and may vary depending on the specific experimental setup and scale.
Detailed Experimental Protocols
Route 2: Synthesis of Flindersine via Condensation with 3,3-Dimethylacrolein
This protocol describes a high-yielding synthesis of flindersine from 4-hydroxy-2-quinolone and 3,3-dimethylacrolein.
Materials:
-
4-hydroxy-2-quinolone
-
3,3-dimethylacrolein (β,β-dimethylacrolein)
-
Pyridine
Procedure:
-
A mixture of 4-hydroxy-2-quinolone (1 equivalent) and 3,3-dimethylacrolein (1.2 equivalents) in pyridine is heated at reflux for 5 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure flindersine.
Reported Yield: 85%[2]
Route 3: N-Methylation of Flindersine using Methyl Iodide
This protocol details a straightforward and efficient method for the N-methylation of flindersine.
Materials:
-
Flindersine
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
Acetone
Procedure:
-
To a solution of flindersine (1 equivalent) in acetone, potassium carbonate (2-3 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.5-2 equivalents) is then added, and the reaction mixture is heated at reflux for 1 hour.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Reported Yield: High (specific yield not provided in the general protocol)[3]
Synthetic Workflow Diagram
The following diagram illustrates the general two-step synthetic pathway to this compound.
References
Safety Operating Guide
Proper Disposal of N-Methylflindersine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling N-Methylflindersine must adhere to stringent disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is classified as a hazardous substance with potential carcinogenic, mutagenic, and reproductive toxicity effects. Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, all personnel must be trained on these procedures before handling the compound.
Hazard Summary and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed. |
| Carcinogenicity | Suspected of causing cancer. |
| Mutagenicity | Suspected of causing genetic defects. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Table 1: Hazard Classification of this compound
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Table 2: Required Personal Protective Equipment (PPE)
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including contaminated materials.
1. Waste Segregation:
-
All solid and liquid waste containing this compound must be segregated from general laboratory waste.
-
This includes unused compounds, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials.
2. Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label must include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazard symbols (e.g., toxic, health hazard).
-
The date of waste accumulation.
-
3. Disposal of Unused this compound:
-
Solid Form: Do not dispose of solid this compound directly into the trash or down the drain. It must be collected in the designated hazardous waste container.
-
Solutions: Do not pour solutions containing this compound down the drain. Collect all liquid waste in a compatible, sealed hazardous waste container.
4. Decontamination of Labware and Surfaces:
-
All non-disposable labware that has come into contact with this compound must be decontaminated.
-
A common decontamination procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to remove the compound, followed by washing with soap and water. The solvent rinse must be collected as hazardous waste.
-
Work surfaces should be wiped down with a decontaminating solution, and the cleaning materials disposed of as hazardous waste.
5. Final Disposal:
-
All collected this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
Do not attempt to neutralize or chemically treat this compound waste unless you are a trained professional following a validated and approved protocol.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound is designed to minimize risk and ensure a safe laboratory environment for all personnel. By adhering to these procedures, researchers can continue their vital work while upholding the highest standards of safety and environmental responsibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
